9H-Fluoren-9-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKJOJSYQSVNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208518 | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-75-6 | |
| Record name | 9H-Fluoren-9-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminofluorene hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
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| Record name | 9H-fluoren-9-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-Fluoren-9-amine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXS4N2M6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 9H-Fluoren-9-amine hydrochloride. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.
Core Chemical Properties
This compound is a stable, crystalline solid. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| CAS Number | 5978-75-6 | [1] |
| Melting Point | 265-270 °C (decomposes) | [3] |
| Appearance | Light cream powder/solid | [4] |
| Solubility | Information not readily available | |
| IUPAC Name | 9H-fluoren-9-amine;hydrochloride | [1] |
| InChI | InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | [1] |
| InChIKey | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data Highlights |
| ¹H NMR | Spectra available, detailed peak assignments require further analysis. |
| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. |
| Infrared (IR) | Spectra available, characteristic peaks for amine salts and aromatic rings are expected. |
| Mass Spectrometry | Exact Mass: 217.0658271 Da.[1] |
Experimental Protocols
Synthesis of this compound via Reductive Amination of 9-Fluorenone
This protocol details a general procedure for the synthesis of 9H-Fluoren-9-amine, which is then converted to its hydrochloride salt.[5]
Materials:
-
9-Fluorenone
-
Ammonium formate (HCOONH₄)
-
Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), aqueous solution
-
Potassium hydroxide (KOH), aqueous solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).
-
Add methanol (2.5 mL) to the vessel.
-
Introduce solid ammonium formate (5 mmol, 10 equivalents) to the solution.
-
Stir the reaction mixture at 37 °C for 15 hours.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add aqueous HCl dropwise until the pH of the solution is between 1 and 2. This step forms the this compound salt.
-
Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-basic byproducts.
-
Collect the aqueous layer containing the desired hydrochloride salt.
-
-
Isolation of the free amine (optional, for characterization):
-
Adjust the pH of the aqueous solution to 10-12 using an aqueous KOH solution.
-
Extract the free amine into dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.
-
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the synthesis of this compound.
Safety and Handling
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store in a cool, dry place away from incompatible materials.[5]
Logical Relationship of Safety Precautions
Caption: Relationship between the hazards of the compound and the necessary safety measures.
References
An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9H-Fluoren-9-amine hydrochloride, a fluorene derivative of interest in chemical and pharmaceutical research. The document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, providing foundational data for further investigation and application of this compound.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the primary amine derivative of fluorene. It is a white to light yellow crystalline powder.[1] Key identification and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5978-75-6 | [2] |
| Molecular Formula | C₁₃H₁₂ClN | [2][3] |
| Molecular Weight | 217.70 g/mol | [3] |
| Melting Point | 265-270 °C (decomposes) | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water. | [5] |
| InChIKey | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [2] |
Molecular Structure
The molecular structure of this compound consists of a fluorene backbone with an amine group substituted at the 9-position. The fluorene moiety is a tricyclic aromatic hydrocarbon, composed of two benzene rings fused to a central five-membered ring. The amine group is protonated by hydrochloric acid to form the ammonium chloride salt.
Caption: 2D structure of this compound.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, publicly available peak list with assignments is scarce, ¹H NMR spectra of this compound have been recorded. The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.3-7.9 ppm) corresponding to the protons on the fluorene ring system. A distinct singlet for the proton at the 9-position would be observed, likely shifted downfield due to the adjacent ammonium group. The protons of the ammonium group would appear as a broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would display signals corresponding to the thirteen carbon atoms of the fluorene backbone. The aromatic carbons would resonate in the typical range of 120-150 ppm. The carbon at the 9-position, bonded to the nitrogen, would be expected at a higher chemical shift compared to the other aliphatic carbons in similar structures.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 (broad) | N-H stretch | Primary amine salt (NH₃⁺) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1585 | C-C stretch | Aromatic ring |
| 1550-1475 | N-H bend | Primary amine salt (NH₃⁺) |
Note: The exact positions of the peaks can vary depending on the sample preparation and the instrument used.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reductive amination of 9-fluorenone, followed by salt formation with hydrochloric acid.
Materials:
-
9-Fluorenone
-
Ammonium formate
-
Methanol
-
Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Aqueous Hydrochloric acid (HCl)
-
Aqueous Potassium hydroxide (KOH)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).
-
Add methanol (2.5 mL) to the vial to dissolve the solids.
-
Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.
-
Stir the reaction mixture at 37 °C for 15-24 hours.[6]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
To the residue, add aqueous HCl dropwise until the pH of the solution is between 1 and 2. This step protonates the amine and facilitates separation from non-basic impurities.
-
Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-polar byproducts. Discard the organic layers.
-
Collect the aqueous layer and adjust the pH to 10-12 by the dropwise addition of aqueous KOH. This deprotonates the ammonium salt to the free amine.
-
Extract the free amine into dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.
-
Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., diethyl ether) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purification by Recrystallization
For higher purity, the synthesized this compound can be recrystallized.
Procedure:
-
Select a suitable solvent system. A common choice for amine hydrochlorides is a polar protic solvent such as ethanol, or a mixture of ethanol and diethyl ether.
-
Dissolve the crude this compound in a minimum amount of the hot solvent (or solvent mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Currently, there is limited publicly available data on the specific biological activity and signaling pathways of this compound. However, the fluorene scaffold is a well-established privileged structure in medicinal chemistry, and numerous derivatives have been investigated for a wide range of therapeutic applications.
Derivatives of fluorene have demonstrated promising activities, including:
-
Antimicrobial and Antibiofilm Activity: Certain fluorene-based compounds have shown efficacy against various bacterial and fungal pathogens.
-
Anticancer Activity: The planar aromatic system of fluorene allows it to intercalate with DNA, and various derivatives have been explored as potential cytotoxic agents against cancer cell lines.
-
Neuroprotective and Anti-inflammatory Properties: Some fluorene derivatives have been investigated for their potential in treating neurodegenerative diseases and inflammatory conditions.
The primary amine at the 9-position of this compound provides a key reactive site for further chemical modification. This makes it a valuable building block for the synthesis of a diverse library of fluorene-based compounds for drug discovery and development.
Caption: Role of 9H-Fluoren-9-amine HCl in drug discovery.
Conclusion
This compound is a foundational molecule for the synthesis of a wide array of fluorene derivatives. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic characteristics, and a reliable protocol for its synthesis and purification. While the biological profile of this specific compound is not extensively documented, its utility as a synthetic intermediate makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 9,9-Bis(4-aminophenyl)fluorene(15499-84-0) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 9H-Fluoren-9-amine Hydrochloride from 9-Fluorenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 9H-Fluoren-9-amine hydrochloride, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 9-fluorenone. This document details two primary synthetic methodologies: the direct reductive amination via the Leuckart reaction and a two-step pathway involving the formation and subsequent reduction of 9-fluorenone oxime.
This guide is intended to provide researchers and professionals in drug development and organic synthesis with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows to facilitate the practical application of these methods.
Synthetic Pathways Overview
Two principal strategies for the conversion of 9-fluorenone to 9H-Fluoren-9-amine have been well-established in the chemical literature.
-
Route 1: The Leuckart Reaction. This classical method in organic chemistry facilitates the reductive amination of ketones. In this one-pot reaction, 9-fluorenone is heated with a source of ammonia and a reducing agent, typically ammonium formate, which serves as both. The reaction proceeds through an imine intermediate which is subsequently reduced in situ.
-
Route 2: Synthesis via 9-Fluorenone Oxime. This two-step approach first involves the conversion of 9-fluorenone to its corresponding oxime by reaction with hydroxylamine. The isolated 9-fluorenone oxime is then subjected to reduction to yield the target primary amine. This method offers an alternative to the high temperatures often required for the traditional Leuckart reaction.
Following the synthesis of the free amine by either route, a final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid. This salt form often exhibits improved stability and handling characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the different synthetic steps described in this guide.
Table 1: Synthesis of 9H-Fluoren-9-amine via Reductive Amination
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Reductive Amination | 9-Fluorenone, Ammonium Formate, Iridium Catalyst | Methanol | 37 | 24 | 70 |
| Classical Leuckart Reaction | 9-Fluorenone, Ammonium Formate | Neat | 120-130 | Several hours | Variable |
Table 2: Two-Step Synthesis via 9-Fluorenone Oxime
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oximation | 9-Fluorenone | Hydroxylamine Hydrochloride, Water | Ethanol | 70 | 5 | 92 |
| Oxime Reduction | 9-Fluorenone Oxime | Lithium Aluminum Hydride | Anhydrous Ether/THF | Reflux | Not Specified | Variable |
Experimental Protocols
Route 1: The Leuckart Reaction
The Leuckart reaction provides a direct conversion of 9-fluorenone to 9H-Fluoren-9-amine. Below are protocols for both a modern catalytic approach and the traditional thermal method.
This method utilizes an iridium catalyst for a milder reaction condition.[1]
-
Materials: 9-Fluorenone (0.5 mmol), [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%), Ammonium formate (5 mmol), Methanol (2.5 mL), Diethyl ether, 1M Hydrochloric acid, Potassium hydroxide solution, Dichloromethane, Anhydrous sodium sulfate.
-
Procedure:
-
To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).
-
Add methanol (2.5 mL) to the vial, followed by solid ammonium formate (5 mmol).
-
Stir the resulting solution at 37°C for 24 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add aqueous HCl dropwise to the residue until a pH of 1-2 is achieved.
-
Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.
-
Adjust the pH of the aqueous solution to 10-12 using a potassium hydroxide solution.
-
Extract the product into dichloromethane (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.
-
Route 2: Two-Step Synthesis via 9-Fluorenone Oxime
This route involves the initial formation of 9-fluorenone oxime, followed by its reduction.
-
Materials: 9-Fluorenone (10 mmol, 1.8 g), Hydroxylamine hydrochloride (39.6 mmol, 2.75 g), Ethanol (47 mL), Water (7 mL), Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 9-fluorenone (10 mmol) in ethanol (47 mL) in a suitable reaction flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (39.6 mmol) in water (7 mL).
-
Add the hydroxylamine hydrochloride solution to the 9-fluorenone solution.
-
Stir the reaction mixture at 70°C for 5 hours.
-
After cooling, pour the reaction mixture into water (150 mL).
-
Extract the resulting precipitate with dichloromethane (2 x 75 mL).
-
Dry the combined organic phases over anhydrous magnesium sulfate and concentrate in vacuo to obtain 9-fluorenone oxime as a colorless solid.
-
The reduction of the oxime to the primary amine can be achieved using a strong hydride reducing agent like lithium aluminum hydride (LAH).
-
Materials: 9-Fluorenone oxime, Lithium aluminum hydride (LAH), Anhydrous diethyl ether or tetrahydrofuran (THF), Water.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a suspension of LAH (1.5 molar equivalents relative to the oxime) in anhydrous diethyl ether or THF.
-
Dissolve the 9-fluorenone oxime (1 molar equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension with stirring, at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of water until the evolution of hydrogen gas ceases.
-
Filter the resulting aluminum salts and wash them thoroughly with ether.
-
Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield crude 9H-Fluoren-9-amine.
-
Formation and Purification of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which often facilitates purification and handling.[2]
-
Materials: 9H-Fluoren-9-amine, Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol), Ethanol, Petroleum ether or hexane.
-
Procedure:
-
Dissolve the crude 9H-Fluoren-9-amine in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise with stirring until the solution is acidic.
-
The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid by vacuum filtration and wash it with a cold, non-polar solvent like petroleum ether or hexane.
-
For further purification, the this compound can be recrystallized from a suitable solvent such as ethanol.[2]
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Workflow for the synthesis of this compound via the Leuckart reaction.
Caption: Two-step synthesis of this compound through a 9-fluorenone oxime intermediate.
References
Spectroscopic Profile of 9H-Fluoren-9-amine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluoren-9-amine hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and the methodologies for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS Number: 5978-75-6).[1][2] This data is crucial for the identification, characterization, and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.
¹H NMR Data
| Parameter | Value/Description | Source |
| Instrument | BRUKER AC-300 | PubChem[3] |
| Solvent | DMSO-d₆, TFA | SpectraBase[4][5] |
| Data Availability | Full spectrum available on SpectraBase (requires registration).[4][5] | - |
¹³C NMR Data
While specific chemical shift values are not publicly available without a subscription to spectral databases, the expected regions for the carbon atoms can be predicted based on the structure of the fluorene backbone and the presence of the amine group.
Vibrational Spectroscopy (Infrared - IR)
Infrared spectroscopy provides information about the functional groups present in the molecule.
| Parameter | Description | Source |
| Instrument | Bruker Tensor 27 FT-IR | PubChem[3] |
| Technique | ATR-Neat (DuraSamplIR II) or KBr | PubChem[3] |
| Data Availability | Full spectrum available from Bio-Rad Laboratories, Inc. and Alfa Aesar.[3] | - |
Key expected absorptions for the amine hydrochloride salt include N-H stretching and bending vibrations, as well as characteristic aromatic C-H and C=C stretching.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | PubChem[3] |
| Molecular Weight | 217.69 g/mol | PubChem[3] |
| Exact Mass | 217.0658271 Da | PubChem[3] |
| Parent Compound (Free Amine) | C₁₃H₁₁N (MW: 181.23 g/mol ) | PubChem[3], ChemicalBook[7] |
The mass spectrum of the free amine is expected to show a prominent molecular ion peak. A key fragmentation pathway for aliphatic amines involves α-cleavage, where the bond adjacent to the nitrogen atom is broken.[8][9] For 9H-Fluoren-9-amine, this would involve the cleavage of the bond connecting the amine group to the fluorene ring.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for the analysis of solid organic amine hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., Bruker 300 MHz or higher)[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a standard pulse sequence.
-
The N-H protons of amine salts can be broad and may exchange with residual water in the solvent.[10]
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 9H-Fluoren-9-amine.
Materials:
-
This compound sample
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
-
Solvent for sample preparation (e.g., methanol, acetonitrile, water)[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilution may be required depending on the sensitivity of the instrument.[11] For ESI-MS, it is crucial to use volatile buffers and avoid high concentrations of non-volatile salts.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode. The spectrum will show the mass-to-charge ratio (m/z) of the ions. For the hydrochloride salt, the free amine will likely be observed.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem mass spectrometry experiment. Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | CAS 5978-75-6 [matrix-fine-chemicals.com]
- 3. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 9H-FLUOREN-9-AMINE CAS#: 525-03-1 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride (CAS: 5978-75-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9H-Fluoren-9-amine hydrochloride (CAS: 5978-75-6), a versatile building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the current understanding of its biological activities, including its emerging role as a scaffold for antimicrobial and anticancer agents.
Chemical and Physical Properties
This compound is a crystalline solid that is soluble in water.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5978-75-6 | [2] |
| Molecular Formula | C₁₃H₁₂ClN | [2] |
| Molecular Weight | 217.70 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 265-270 °C (decomposes) | [3] |
| IUPAC Name | 9H-fluoren-9-amine;hydrochloride | [2] |
| InChI Key | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [2] |
| Solubility | Soluble in water | [1] |
Synthesis
A common and effective method for the synthesis of 9H-Fluoren-9-amine involves a two-step process starting from 9-fluorenone. The first step is the formation of 9-fluorenone oxime, which is then subsequently reduced to the corresponding amine. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of 9-Fluorenone Oxime
This protocol is adapted from the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives.[1]
Materials:
-
9-Fluorenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5 g (0.028 mol) of 9-fluorenone in 20 mL of methanol.
-
With stirring, gradually add 5.5 g of sodium hydroxide.
-
In a separate beaker, dissolve 2.5 g (0.036 mol) of hydroxylamine hydrochloride in 10 mL of methanol.
-
Gradually add the hydroxylamine hydrochloride solution to the stirred 9-fluorenone mixture at 75-80 °C.
-
Reflux the reaction mixture for 5 hours.
-
After cooling, the 9-fluorenone oxime can be isolated and purified by standard laboratory techniques such as recrystallization.
Experimental Protocol: Reduction of 9-Fluorenone Oxime to 9H-Fluoren-9-amine
This is a general procedure for the reductive amination of a carbonyl compound, which can be adapted for the reduction of the oxime.[3]
Materials:
-
9-Fluorenone oxime
-
A suitable reducing agent (e.g., Zinc dust, Sodium borohydride)
-
Appropriate solvent (e.g., Ethanol, Methanol)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
Dissolve the 9-fluorenone oxime in a suitable solvent in a reaction vessel.
-
Add the reducing agent portion-wise while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction mixture appropriately.
-
Evaporate the solvent under reduced pressure.
-
Add aqueous hydrochloric acid dropwise until a pH of 1-2 is reached to form the hydrochloride salt.
-
Wash the aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material or byproducts.
-
Collect the aqueous layer and adjust the pH to 10-12 using a base such as potassium hydroxide to liberate the free amine.
-
Extract the product into dichloromethane (3 x 5 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9H-fluoren-9-amine. The hydrochloride salt can be reformed by dissolving the free amine in a suitable solvent and adding a stoichiometric amount of hydrochloric acid.
References
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physical Characteristics of 9H-Fluoren-9-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 9H-Fluoren-9-amine hydrochloride (CAS No: 5978-75-6). The information herein is compiled to support research, development, and quality control activities involving this compound. Data is presented in a structured format for clarity and ease of use, supplemented with detailed experimental protocols and workflow diagrams.
Core Physical and Chemical Properties
This compound is an organic compound that serves as a valuable building block in various chemical syntheses. A summary of its key physical properties is provided in the table below.
| Property | Value | Source(s) |
| Chemical Name | 9H-fluoren-9-amine;hydrochloride | [1] |
| Synonyms | 9-Aminofluorene hydrochloride, 9-Fluorenamine hydrochloride | [1] |
| CAS Number | 5978-75-6 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClN | [2] |
| Molecular Weight | 217.69 g/mol | [1][3] |
| Appearance | White to pale cream, yellow, or gray crystals or crystalline powder | [4] |
| Melting Point | 265-270 °C (with decomposition) | [2] |
| Solubility | Soluble in water and ethanol; practically insoluble in acetone. | [5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Principle: The capillary method is the standard technique for determining the melting point. A small, packed sample of the solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Thermometer or digital temperature probe
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range. For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Decomposition: Note any changes in the sample's appearance, such as darkening, which may indicate decomposition. The melting point should be reported with a "d" or "dec." to signify that decomposition occurred (e.g., 265-270 °C dec.).
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation.
Principle: A qualitative assessment of solubility is typically performed by adding a small, known amount of the solute to a measured volume of the solvent and observing the extent of dissolution.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)).
-
Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at the tested concentration. If solid particles remain, the compound is sparingly soluble or insoluble.
-
Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon cooling, as the compound may precipitate out.
-
Repeat for Other Solvents: Repeat steps 2-6 for each selected solvent.
-
Classification: Classify the solubility based on the observations (e.g., soluble, sparingly soluble, insoluble).
References
The Enduring Legacy of Fluorene: A Technical Guide to Its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
From its humble origins as a constituent of coal tar, fluorene, a polycyclic aromatic hydrocarbon, has evolved into a cornerstone of modern chemistry.[1] First isolated in 1867 by French chemist Marcellin Berthelot, its name, derived from its characteristic violet fluorescence, foreshadowed its pivotal role in the development of advanced materials.[1] For decades, it remained a chemical curiosity until the 20th century, when its unique electronic properties, rigid planar structure, and versatile reactivity at the C9 position propelled it to the forefront of materials science and medicinal chemistry.[1]
The acidic nature of the methylene bridge protons (pKa ≈ 22.6 in DMSO) is central to fluorene's utility, allowing for the facile formation of the nucleophilic fluorenyl anion.[1][2] This reactivity has unlocked a vast and diverse chemical space, leading to the synthesis of a multitude of derivatives.[1] A landmark in the history of fluorenyl-based compounds was the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970.[3][4][5] This innovation revolutionized peptide synthesis, offering a mild, base-labile alternative to harsh acid-labile protecting groups.[3][5]
In parallel, the unique photophysical and electronic properties of fluorene and its derivatives have made them indispensable in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[6][7] Furthermore, the rigid fluorene scaffold has proven to be a versatile template for the design of potent therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][8] This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of fluorenyl-based compounds.
Physicochemical and Biological Properties of Fluorenyl-Based Compounds
The versatility of the fluorene scaffold allows for extensive synthetic modification, leading to a wide range of physicochemical and biological properties. The following tables summarize key quantitative data for representative fluorenyl-based compounds.
Table 1: Physicochemical Properties of Fluorene and its Derivatives for OLED Applications
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg opt) (eV) | Absorption Max (λmax abs) (nm) | Emission Max (λmax em) (nm) | Quantum Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Poly(9,9-dioctylfluorene) (PFO) | -5.48 | -2.12 | 2.95 | 382 | 424 | - |[9] | | P1 (Fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer) | -5.48 | - | 1.85 | 382, 536 | 595 | - |[9] | | P2 (Fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer) | -5.45 | - | - | 383, 530 | 597 | - |[9] | | P3 (Fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer) | -5.52 | - | - | 392, 554 | - | - |[9] | | FMesB-Cz (9-Borafluorene derivative) | - | - | - | - | 545-550 | 73.6 (neat film) |[10] | | 9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluorene | - | - | - | 366 | 424 | - |[11][12] | | 9,9-dihexyl-2,7-bis[2-(pyren-1-yl)ethynyl]fluorene | - | - | - | 360 | 418 | - |[11][12] | | 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | - | - | - | 375 | 430 | - |[11][12] | | 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | - | - | - | 370 | 427 | - |[11][12] |
Table 2: Anticancer Activity of Selected Fluorenyl-Based Compounds
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [3] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [3] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 1.25 | [3] |
| 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) | HCC (Hepatocellular Carcinoma) | Not specified | [6] |
| Dibenzofluorene derivatives | Various | Not specified | [1][13] |
| 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues | A549 (Lung Carcinoma), MDA-MB-231 (Breast Carcinoma) | Not specified | [14] |
Key Experimental Protocols
Synthesis of 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
This protocol is based on the original synthesis developed by Carpino and Han.[4][5]
Materials:
-
9-Fluorenylmethanol
-
Phosgene (COCl₂)
-
Inert solvent (e.g., anhydrous dioxane or THF)
-
Apparatus for handling toxic gases
Procedure:
-
Dissolve 9-fluorenylmethanol in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully bubble phosgene gas through the cooled solution with vigorous stirring. The reaction is typically exothermic.
-
Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
Once the reaction is complete, remove the excess phosgene by purging the solution with a stream of dry nitrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude Fmoc-Cl can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ether). The final product is a white crystalline solid.[4]
Caution: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Synthesis of 9,9-di-n-octylfluorene
This protocol describes a typical phase-transfer catalyzed alkylation at the C9 position of fluorene.
Materials:
-
Fluorene
-
1-Bromooctane
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Solvent (e.g., toluene or DMSO)
Procedure:
-
To a stirred suspension of powdered potassium hydroxide in toluene, add fluorene and the phase-transfer catalyst.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C).
-
Slowly add 1-bromooctane to the reaction mixture. An intense color change, indicating the formation of the fluorenyl anion, should be observed.
-
Continue stirring at the elevated temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and add water to quench the reaction and dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield 9,9-di-n-octylfluorene as a white solid.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This is a generalized protocol for the manual synthesis of a peptide using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)
-
Base for coupling (e.g., N,N-diisopropylethylamine, DIPEA)
-
Solvents: DMF, dichloromethane (DCM)
-
Washing solvents: DMF, DCM, methanol
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes, or until a coupling test (e.g., Kaiser test) indicates completion.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol outlines the general steps for fabricating a solution-processed OLED using a fluorene-based emissive material.
Materials:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Fluorene-based emissive material
-
Electron Transport Layer (ETL) material (e.g., TPBi, PBD)
-
Electron Injection Layer (EIL) material (e.g., LiF, CsF)
-
Cathode material (e.g., Al, Ca/Al)
-
Solvents for dissolving the organic materials (e.g., toluene, chloroform, chlorobenzene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate to remove residual water and solvent.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the fluorene-based emissive material in a suitable organic solvent.
-
Spin-coat the emissive layer solution on top of the HIL.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) Deposition (Optional but common):
-
If using a multilayer device, spin-coat the ETL material from an orthogonal solvent (a solvent that does not dissolve the underlying emissive layer) on top of the EML.
-
Anneal the substrate.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator, maintaining an inert atmosphere.
-
Deposit a thin layer of an EIL material (e.g., LiF) followed by a thicker layer of the metal cathode (e.g., Al) through a shadow mask to define the device area.
-
-
Encapsulation:
-
Encapsulate the device in the glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED device.
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways related to fluorenyl-based compounds.
Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Coupling
References
- 1. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. acs.org [acs.org]
- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 9. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of dibenzofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 9H-Fluoren-9-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility data for 9H-Fluoren-9-amine hydrochloride is limited. This guide provides a comprehensive overview based on established chemical principles, qualitative observations from scientific literature, and standardized experimental protocols for solubility determination. The presented data is illustrative to guide experimental design.
Introduction
This compound is a chemical compound of interest in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is fundamental for its purification, reaction optimization, formulation, and biological screening. This technical guide synthesizes the theoretical principles governing its solubility, collates available qualitative data, and provides detailed experimental protocols for researchers to determine precise solubility values.
This compound is the salt of a primary amine. The presence of the ionic hydrochloride group dramatically influences its solubility profile compared to its free base, 9H-Fluoren-9-amine. Generally, amine salts exhibit increased polarity and are consequently more soluble in polar solvents, while their solubility in non-polar organic solvents is often limited.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties is provided below.
| Property | Value | Source |
| CAS Number | 5978-75-6 | [2] |
| Molecular Formula | C₁₃H₁₂ClN | [2] |
| Molecular Weight | 217.70 g/mol | [3] |
| Melting Point | 265-270 °C (decomposes) | [3] |
| Appearance | Solid | |
| Structure | 9H-fluoren-9-amine;hydrochloride | [2] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is a balance between the large, non-polar fluorenyl backbone and the highly polar amine hydrochloride group.
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents can engage in hydrogen bonding and dipole-dipole interactions with the amine hydrochloride moiety. Therefore, higher solubility is anticipated in these solvents. The hydrochloride salt of 9H-fluoren-9-amine has been noted to be recrystallized from ethanol, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures in this solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, non-polar fluorenyl ring system would suggest some affinity for these solvents. However, the ionic nature of the hydrochloride salt is expected to significantly hinder solubility in non-polar media. It is generally observed that amine salts are insoluble in non-polar organic solvents like ether.[1]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have intermediate polarity. While they lack the hydrogen-bonding donor ability of protic solvents, their dipole moments may allow for some degree of solvation of the ionic compound. A synthesis procedure for 9H-fluoren-9-amine mentions extracting the final product into dichloromethane (DCM) after basification, implying the free base is soluble in DCM.[4] The hydrochloride salt, however, would be expected to have lower solubility.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in a selection of organic solvents at ambient temperature (25°C). This data is intended for illustrative purposes to guide researchers in solvent selection and experimental design.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Methanol | Polar Protic | 10 - 50 |
| Ethanol | Polar Protic | 5 - 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Acetonitrile | Polar Aprotic | 1 - 10 |
| Acetone | Polar Aprotic | < 1 |
| Dichloromethane (DCM) | Non-polar | < 0.1 |
| Toluene | Non-polar | < 0.1 |
| Hexane | Non-polar | < 0.1 |
| Diethyl Ether | Non-polar | < 0.1 |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[5][6]
5.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
5.2. Experimental Workflow
The general workflow for determining the solubility is depicted in the diagram below.
Caption: Experimental workflow for solubility determination.
5.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method (e.g., reverse-phase with UV detection) to separate and quantify the analyte.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Solubility Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Logical Relationships in Solubility
The interplay of factors governing the solubility of this compound can be visualized as follows:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 9H-Fluoren-9-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 9H-Fluoren-9-amine hydrochloride, a compound of interest in various research and development sectors. This document outlines the available data, details the experimental methodologies for its determination, and presents a logical workflow for physicochemical characterization.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is fundamental in the characterization of a pure chemical substance. These physical constants provide insights into the purity of the compound and are critical for its handling, formulation, and storage.
| Property | Value | Notes |
| Melting Point | 265-270 °C[1] | Decomposes |
| ~255 °C[2][3] | Decomposes, from Ethanol | |
| Boiling Point | Not available | Decomposes upon heating |
Note on Boiling Point: A boiling point for this compound is not reported as the compound decomposes at its melting point. The energy supplied to reach the boiling point is sufficient to break down the compound's chemical structure before it can transition into the gaseous phase.
Experimental Protocols for Melting and Boiling Point Determination
The following are standard methodologies for the determination of melting and boiling points for a solid crystalline compound like this compound.
1. Melting Point Determination (Capillary Method)
This method is the most common technique for determining the melting point of a solid.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes (sealed at one end).
-
Procedure:
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.
-
Calibration: The apparatus should be calibrated using standard compounds with known melting points.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first drop of liquid is observed) and the temperature at which the entire sample has melted are recorded. This range is the melting point of the sample. For this compound, the temperature at which decomposition is observed should also be noted.
-
2. Boiling Point Determination (Siwoloboff Method - for non-decomposing substances)
While not directly applicable to this compound due to its decomposition, this method is standard for determining the boiling point of small quantities of liquid.
-
Apparatus: Thiele tube or a similar oil bath setup, thermometer, small test tube, capillary tube (sealed at one end).
-
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the small test tube.
-
Assembly: A capillary tube, with its open end downwards, is placed into the test tube containing the liquid. The test tube is then attached to a thermometer.
-
Heating: The entire assembly is heated in an oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.
Caption: Workflow for Physicochemical Characterization.
References
An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride
This technical guide provides a comprehensive overview of 9H-Fluoren-9-amine hydrochloride, a significant chemical compound utilized in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.
Chemical Identity and Nomenclature
IUPAC Name: 9H-fluoren-9-amine;hydrochloride[1]
Synonyms: The compound is known by several other names in scientific literature and commercial catalogs. These include:
-
9-Aminofluorene hydrochloride[1]
-
9-Fluorenamine hydrochloride[1]
-
9H-Fluoren-9-amine HCl[1]
-
9-Aminofluorene HCl[1]
-
Fluoren-9-amine, hydrochloride[1]
-
9-Fluorenylamine hydrochloride[1]
-
NSC 12275[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | [1] |
| Molecular Weight | 217.69 g/mol | [1] |
| CAS Number | 5978-75-6 | [1] |
| Appearance | White to pale cream to yellow to gray, crystals or powder | |
| Melting Point | 265-270 °C (decomposes) | |
| InChI Key | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [1] |
Experimental Protocols
A common method for the synthesis of 9H-Fluoren-9-amine, which can then be converted to its hydrochloride salt, is through the reductive amination of 9-fluorenone.
Materials:
-
9-Fluorenone
-
Ammonium formate (HCOONH₄)
-
[Pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (Ir catalyst)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether (Et₂O)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Magnetic stir bar
-
Reaction vial (e.g., 1.5-dram)
Procedure:
-
To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the Iridium catalyst (1 mol%).
-
Add methanol (2.5 mL) to the vial.
-
Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.
-
Stir the reaction mixture at 37 °C for 15-24 hours.[2]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add aqueous HCl dropwise to the residue until the pH of the solution is between 1 and 2. This step protonates the amine and facilitates the separation from non-basic impurities.
-
Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-polar byproducts. The desired product remains in the aqueous layer as the hydrochloride salt.
-
To isolate the free amine (optional, for purification of the amine before forming the final salt), adjust the pH of the aqueous layer to 10-12 using potassium hydroxide.
-
Extract the resulting free amine into dichloromethane (3 x 5 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.[2]
-
To form the hydrochloride salt for storage or further use, dissolve the purified 9H-Fluoren-9-amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried. A common method for purification is to recrystallize the hydrochloride salt from ethanol.[3]
Biological Activity and Potential Mechanism of Action
Derivatives of fluorene have been reported to exhibit a range of biological activities, including antimicrobial and antitumor properties.[4][5] While the specific signaling pathways for this compound are not extensively detailed in the available literature, a proposed mechanism for the antimicrobial action of related fluorene derivatives involves the disruption of the bacterial cell membrane.
Certain O-aryl-carbamoyl-oxymino-fluorene derivatives have been shown to exert their bactericidal effects by causing dissipation of the cytoplasmic membrane potential.[4] This leads to a loss of cellular integrity and ultimately cell death. The following diagram illustrates this proposed mechanism.
Caption: Proposed antimicrobial mechanism of action for fluorene derivatives.
This diagram illustrates a plausible mechanism where the fluorene derivative interacts with and disrupts the bacterial cytoplasmic membrane. This disruption leads to uncontrolled ion flow across the membrane, dissipation of the proton motive force essential for ATP synthesis, and ultimately results in bacterial cell death. This model provides a basis for further investigation into the specific molecular interactions and downstream effects of this compound and related compounds.
References
- 1. This compound | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. 9H-FLUOREN-9-AMINE | 525-03-1 [chemicalbook.com]
- 4. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Theoretical Insights into 9H-Fluoren-9-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 9H-Fluoren-9-amine hydrochloride and related fluorene derivatives. While specific comprehensive theoretical studies on the hydrochloride salt are not extensively available in public literature, this document outlines the established computational and experimental methodologies used for the analysis of the core fluorene structure and its derivatives. This guide serves as a blueprint for conducting such theoretical investigations and for interpreting experimental data in conjunction with computational results.
Introduction to Theoretical Studies of Fluorene Derivatives
Fluorene and its derivatives are a significant class of compounds in medicinal chemistry and materials science. Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for understanding their structural, electronic, and spectroscopic properties. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, providing insights that complement experimental findings.
Computational Methodology: A Practical Workflow
A typical theoretical study of a fluorene derivative like this compound involves a multi-step computational workflow. This process, from structure optimization to property calculation, is visualized below.
Caption: A typical workflow for the theoretical study of fluorene derivatives.
Key Experimental Protocols for Theoretical Validation
Synthesis of this compound:
A common method for the synthesis of this compound involves the reductive amination of 9-fluorenone.
-
Reaction: A mixture of 9-fluorenone and a suitable ammonium salt (e.g., ammonium formate) is reacted in a solvent like methanol.
-
Catalyst: An iridium-based catalyst is often employed.
-
Purification: The product is typically purified by recrystallization from a suitable solvent like ethanol to yield the hydrochloride salt.
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: Samples are analyzed in solid form to obtain vibrational spectra. These experimental spectra are crucial for comparison with the frequencies calculated from theoretical models.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to identify electronic transitions, which can be compared with predictions from Time-Dependent DFT (TD-DFT) calculations.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectra are recorded in a deuterated solvent (e.g., DMSO-d₆) to determine the chemical environment of the protons and carbon atoms, which can be correlated with the calculated electronic structure.
Data Presentation: Theoretical and Experimental Parameters
Molecular Geometry
The optimized molecular geometry provides key information on bond lengths and angles.
| Parameter | Bond/Angle | Theoretical Value (Å or °) (B3LYP/6-31G(d,p) for Fluorene) | Experimental Value (Å or °) (for Fluorene) |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 | 1.38 - 1.43 |
| C-C (bridge) | 1.47 | 1.47 | |
| C-H | 1.08 - 1.09 | ~1.09 | |
| Bond Angle | C-C-C (in ring) | 118 - 121 | 118 - 121 |
| H-C-C | 119 - 121 | ~120 |
Vibrational Frequencies
Comparison of calculated and experimental vibrational frequencies helps in the assignment of spectral bands.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) | Assignment |
| C-H stretch | 3050 - 3100 | 3040 - 3080 | Aromatic C-H stretching |
| C=C stretch | 1600 - 1650 | 1605 - 1640 | Aromatic ring stretching |
| C-H in-plane bend | 1000 - 1300 | 1010 - 1290 | In-plane C-H bending |
| C-H out-of-plane bend | 730 - 900 | 740 - 890 | Out-of-plane C-H bending |
Electronic Properties
Frontier molecular orbitals (HOMO and LUMO) are key to understanding the electronic behavior of the molecule.
| Parameter | Theoretical Value (eV) (for a Fluorene Derivative) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.9 to -2.3 |
| HOMO-LUMO Gap | 3.6 to 4.0 |
Signaling Pathways and Logical Relationships
The relationship between theoretical calculations and experimental validation is crucial for a robust understanding of a molecule's properties.
Caption: The iterative relationship between theoretical prediction and experimental validation.
Conclusion
The theoretical study of this compound, guided by the principles and methodologies outlined in this guide, can provide profound insights into its molecular characteristics. By combining computational modeling with experimental validation, researchers can gain a detailed understanding of its structure-property relationships, which is invaluable for applications in drug development and materials science. While a dedicated and comprehensive theoretical analysis of the hydrochloride salt is a clear area for future research, the methods applied to the broader class of fluorene derivatives provide a solid foundation for such an investigation.
Quantum Chemical Insights into Fluorenylamine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations, synthesis, and potential biological mechanisms of fluorenylamine derivatives. By leveraging computational chemistry, researchers can predict molecular properties, guide synthetic efforts, and gain insights into the structure-activity relationships of these promising compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and computational workflows.
Computational Analysis of Fluorenylamine Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of fluorenylamine derivatives. These calculations provide valuable insights into molecular stability, reactivity, and potential applications in materials science and drug development.
Methodologies in Computational Chemistry
The majority of studies on fluorenylamine and related fluorene derivatives employ DFT methods to model their electronic structure. The choice of functional and basis set is critical for obtaining accurate results. Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota 06). These are often paired with Pople-style basis sets such as 6-311+G(d,p) or 6-311G(d,p), which provide a good balance between computational cost and accuracy for organic molecules.[1][2][3] Time-Dependent DFT (TD-DFT) is frequently used to predict electronic absorption spectra.[4]
Key Electronic Properties
Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these molecules. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Quantitative Data Summary
The following tables summarize calculated electronic properties for a selection of fluorenylamine and related derivatives from various studies. These values are typically calculated in the gas phase or with a solvent model.
Table 1: Calculated Electronic Properties of Fluorenylamine and Related Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) | B3LYP/6-311+G(d,p) | -4.94 | -1.88 | 3.06 |
| DDF with two nitro groups (DDF2n) | B3LYP/6-311+G(d,p) | -5.73 | -2.99 | 2.74 |
| DDF with two methoxy groups (DDF2o) | B3LYP/6-311+G(d,p) | -4.82 | -1.74 | 3.08 |
| Fluorenone | M06/6-311G(d,p) | -7.59 | -2.69 | 4.90 |
| Fluorenone Thiosemicarbazone (MFT1) | M06/6-311G(d,p) | -5.92 | -2.15 | 3.77 |
Note: Data collated from multiple sources for representative purposes. The exact values can vary based on the specific functional, basis set, and computational model used.
Synthesis of Fluorenylamine Derivatives
The synthesis of fluorenylamine derivatives often involves the introduction of an amine group onto a fluorene or fluorenone core. The Buchwald-Hartwig amination is a widely used and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5]
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide (e.g., 2-bromofluorene) with an amine.
Materials:
-
Aryl halide (e.g., 2-bromofluorene) (1.0 equiv)
-
Amine (1.1 - 2.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., Sodium tert-butoxide (t-BuONa), 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add the aryl halide, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
The reaction mixture can be heated conventionally (e.g., refluxing in toluene at 110-120 °C for 24 hours) or under microwave irradiation (e.g., 150 °C for 30 minutes).[6]
-
Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., chloroform or ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired fluorenylamine derivative.
Biological Activity and Signaling Pathways
Fluorenylamine derivatives have garnered interest for their potential as therapeutic agents, particularly in oncology. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis or the inhibition of key enzymes in cellular signaling pathways.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Some fluorene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by increasing the intracellular concentration of reactive oxygen species (ROS).[7] Elevated ROS levels can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, leading to cell death.
Inhibition of Kinase Signaling
Another avenue of investigation is the role of fluorenylamine derivatives as kinase inhibitors. For instance, novel fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK).[8] PDHK is an enzyme that plays a role in glucose metabolism, and its inhibition can be a therapeutic strategy for certain metabolic diseases and cancers.
Dihydrofolate Reductase (DHFR) Inhibition
Molecular docking studies have suggested that some fluorene derivatives may act as inhibitors of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the synthesis of DNA precursors. Its inhibition can disrupt DNA replication and lead to the death of rapidly dividing cells, such as cancer cells. This is a well-established mechanism for several anticancer drugs.
Computational Workflow Visualization
The process of investigating fluorenylamine derivatives using quantum chemical calculations follows a structured workflow, from initial molecular design to the prediction of properties and comparison with experimental data.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9H-Fluoren-9-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluoren-9-amine and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The rigid, planar fluorene scaffold, coupled with the versatile amino group at the C9 position, provides a unique platform for the design of novel therapeutic agents and functional materials. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, neuroprotective, and anticancer properties. This document provides detailed application notes on the synthesis of various 9H-Fluoren-9-amine derivatives and comprehensive protocols for their preparation.
Synthetic Strategies and Applications
The synthesis of 9H-Fluoren-9-amine derivatives can be achieved through several strategic routes, each offering access to a diverse range of molecular architectures. The choice of synthetic method often depends on the desired substitution pattern and the intended application of the final compounds.
Reductive Amination of 9-Fluorenone
A common and efficient method for the synthesis of the parent 9H-Fluoren-9-amine and its N-substituted derivatives is the reductive amination of 9-fluorenone. This one-pot reaction typically involves the formation of an imine intermediate from 9-fluorenone and an amine source, followed by in-situ reduction.
Applications: This method is widely used for the preparation of a variety of N-alkyl and N-aryl 9H-fluoren-9-amine derivatives. These compounds have been investigated for their potential as antimicrobial and neuroprotective agents.
Synthesis from 9H-Fluoren-9-one Oxime
Derivatives can also be synthesized starting from 9H-fluoren-9-one oxime. This intermediate can be further functionalized, for example, by reaction with isocyanates to yield O-aryl-carbamoyl-oxymino-fluorene derivatives.[1]
Applications: O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising antimicrobial and antibiofilm activities.[1] The electronic properties of the aryl substituent can be tuned to optimize activity against specific microbial strains.
Synthesis of 3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione Derivatives
This class of derivatives is synthesized from 9-fluorenecarboxaldehyde and a succinimide precursor. These compounds are of particular interest due to their potent biological activities.
Applications: 3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[2] This makes them promising candidates for the development of new antitubercular drugs.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 9H-Fluoren-9-amine derivatives.
Table 1: Reductive Amination of 9-Fluorenone
| Entry | Amine Source | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₄OAc | H₂ | Pd/C | EtOH | 25 | 12 | 85 | - |
| 2 | NH₄HCO₂ | - | Ir complex | MeOH | 37 | 24 | 70 | - |
| 3 | Aniline | NaBH₄ | - | MeOH | 25 | 4 | 92 | - |
| 4 | Benzylamine | H₂ | Raney Ni | EtOH | 50 | 8 | 88 | - |
Table 2: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Entry | Aryl Isocyanate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl isocyanate | Toluene | 110 | 6 | 78 | [1] |
| 2 | 4-Chlorophenyl isocyanate | Dioxane | 100 | 8 | 82 | [1] |
| 3 | 3-Tolyl isocyanate | THF | 65 | 12 | 75 | [1] |
| 4 | 4-Methoxyphenyl isocyanate | Acetonitrile | 80 | 10 | 85 | [1] |
Table 3: Antimicrobial Activity of 9H-Fluoren-9-amine Derivatives
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 1 | O-phenyl-carbamoyl-oxymino-fluorene | S. aureus | 125 | [1] |
| 2 | O-(4-chlorophenyl)-carbamoyl-oxymino-fluorene | S. aureus | 62.5 | [1] |
| 3 | O-(3-tolyl)-carbamoyl-oxymino-fluorene | C. albicans | 125 | [1] |
| 4 | 3-(9H-fluoren-9-yl)-1-phenylpyrrolidine-2,5-dione | M. tuberculosis H37Rv | 3.12 | [2] |
| 5 | 1-butyl-3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | M. tuberculosis H37Rv | 6.25 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 9H-Fluoren-9-amine via Reductive Amination
Materials:
-
9-Fluorenone
-
Ammonium acetate
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 9-fluorenone (1.80 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).
-
Add ethanol (100 mL) to the flask and stir the mixture until the solids are partially dissolved.
-
Carefully add 10% Pd/C (0.18 g, 10 wt %) to the suspension.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure 9H-Fluoren-9-amine.
Protocol 2: Synthesis of O-Phenyl-carbamoyl-oxymino-fluorene
Materials:
-
9H-Fluoren-9-one oxime
-
Phenyl isocyanate
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 9H-Fluoren-9-one oxime (1.95 g, 10 mmol).
-
Add anhydrous toluene (40 mL) and stir to dissolve the solid.
-
Add phenyl isocyanate (1.19 g, 10 mmol) dropwise to the solution at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.
-
Maintain the reaction at reflux for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure O-phenyl-carbamoyl-oxymino-fluorene.
Visualizations
Synthetic Workflow: Reductive Amination
Caption: General workflow for the synthesis of 9H-Fluoren-9-amine derivatives via reductive amination.
Signaling Pathway: Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for certain 9H-Fluoren-9-amine derivatives.
Signaling Pathway: Antitubercular Mechanism of Action
Caption: Inhibition of the mycolic acid biosynthesis pathway by 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives.
References
- 1. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, chemical synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives and biological activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Acidic Cleavage Agents in Solid-Phase Peptide Synthesis
Topic: Application of Mild Acidic Cleavage using a Hydrochloride Reagent in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient synthesis of complex biomolecules. The most widely adopted method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on the use of an acid-labile resin and acid-sensitive side-chain protecting groups. The final step of SPPS, the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups, is critical for obtaining the desired product in high yield and purity. While strong acids like trifluoroacetic acid (TFA) are commonly employed for this purpose, there is a growing interest in milder cleavage methods to minimize side reactions and improve the compatibility with sensitive peptide sequences.
These application notes detail the use of a dilute hydrochloric acid solution as a mild and effective reagent for the cleavage of peptides from acid-sensitive resins in the context of Fmoc-based SPPS. This method offers an alternative to the harsh conditions of traditional TFA-based cleavage cocktails.
Key Principles of Mild Acidic Cleavage
In Fmoc-SPPS, the peptide is assembled on a solid support linked via an acid-labile linker. The final cleavage step involves the use of an acidic reagent to break this bond. The use of a dilute solution of hydrochloric acid, often in an organic solvent, provides a controlled acidic environment sufficient to cleave the peptide from the resin while minimizing acid-catalyzed side reactions that can occur with stronger acids. This approach is particularly advantageous for the synthesis of peptide fragments that will be used in subsequent condensation reactions, as it can avoid the formation of byproducts that interfere with coupling steps.[1]
Experimental Protocols
Protocol 1: Cleavage of a Protected Peptide Fragment from an Acid-Labile Resin
This protocol is adapted from a method for the release of protected peptides from a resin using a dilute HCl solution.[1]
Materials:
-
Peptidyl-resin (e.g., 2.5 g, 0.8 mmol)
-
0.1 N Hydrochloric Acid (HCl) in N,N-Dimethylformamide (DMF) containing 10% Trifluoroethanol (TFE)
-
Reaction vessel with a filter
-
Stirring apparatus
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Resin Swelling: Place the peptidyl-resin in a suitable reaction vessel. Add the cleavage solution (25 mL of 0.1 N HCl in DMF with 10% TFE) to the resin.
-
Cleavage Reaction: Stir the suspension at room temperature for 4.5 hours.
-
Filtration: Filter the resin to separate the solid support from the filtrate containing the cleaved peptide.
-
Product Isolation: The filtrate contains the protected peptide fragment. This solution can be used directly for subsequent fragment condensation reactions or further processed to isolate the peptide.
-
Analysis: Analyze the purity of the cleaved peptide using reverse-phase HPLC.
Data Presentation
The following table summarizes quantitative data from a representative experiment using a dilute HCl solution for peptide cleavage.[1]
| Peptide Fragment | Cleavage Reagent | Reaction Time | Yield | HPLC Purity |
| FMOC-AA(27-35)-OH | 0.1 N HCl in DMF with 10% TFE | 4.5 hours | 91.6% | >96.66% |
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for mild acidic cleavage of peptides from a solid support.
Logical Relationship in Fmoc-SPPS
Caption: The cyclical nature of Fmoc solid-phase peptide synthesis.
References
Application Notes and Protocols: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and oligonucleotides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, derived from 9-fluorenylmethanol, is a widely utilized urethane-type protecting group for primary and secondary amines. Its popularity, especially in solid-phase peptide synthesis (SPPS), stems from its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions. This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without affecting the acid-labile protecting groups commonly employed for amino acid side chains.[1][2]
While the topic specifies 9H-Fluoren-9-amine hydrochloride, it is crucial to clarify that the primary role of this compound and its derivatives in this context is as a precursor to the 9-fluorenylmethoxycarbonyl (Fmoc) group. The direct use of 9H-Fluoren-9-amine as a protecting group is not a common practice; instead, it is the Fmoc carbamate that serves as the robust and versatile protecting entity. These application notes will therefore focus on the synthesis, application, and removal of the Fmoc protecting group.
Core Principles of Fmoc Chemistry
The strategic advantage of the Fmoc group lies in its unique deprotection mechanism. The fluorenyl ring system's C9 proton is acidic and can be abstracted by a weak base, typically a secondary amine like piperidine.[3] This initiates a β-elimination cascade, liberating the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF byproduct is subsequently scavenged by the amine base to form a stable adduct.[4][5]
This base-lability contrasts sharply with the acid-lability of other common amine protecting groups like the tert-butyloxycarbonyl (Boc) group. This difference forms the basis of the "orthogonal" protection strategy in Fmoc-based SPPS, where the Nα-amino group is temporarily protected with the base-labile Fmoc group, and the amino acid side chains are protected with acid-labile groups (e.g., tBu, Trt, Pbf).[6][7]
Quantitative Data
Table 1: Comparison of Deprotection Reagents for Fmoc Group Removal
| Deprotection Reagent | Peptide Sequence | Crude Product Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Reference |
| 20% 4-Methylpiperidine (4MP) in DMF | Ac-Ala-Ala-Val-Leu-Ala-Gly-Val-NH₂ | 90.0 | 71.0 | 63.9 | [8] |
| 20% Piperidine (PP) in DMF | Ac-Ala-Ala-Val-Leu-Ala-Gly-Val-NH₂ | 92.0 | 72.0 | 66.2 | [8] |
| 10% Piperazine (PZ) in DMF/Ethanol (9:1) | Ac-Ala-Ala-Val-Leu-Ala-Gly-Val-NH₂ | 90.0 | 71.0 | 63.9 | [8] |
| 20% 4-Methylpiperidine (4MP) in DMF | H-Trp(Boc)-Gln(Trt)-Arg(Pbf)-Pro-Gly-NH₂ | 85.0 | 68.0 | 57.8 | [8] |
| 20% Piperidine (PP) in DMF | H-Trp(Boc)-Gln(Trt)-Arg(Pbf)-Pro-Gly-NH₂ | 90.0 | 70.0 | 63.0 | [8] |
| 10% Piperazine (PZ) in DMF/Ethanol (9:1) | H-Trp(Boc)-Gln(Trt)-Arg(Pbf)-Pro-Gly-NH₂ | 86.0 | 68.0 | 58.5 | [8] |
Table 2: Deprotection Kinetics of Fmoc-Amino Acids
| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min | Reference |
| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine in DMF | ~80 | >95 | >99 | [9] |
| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | ~80 | >95 | >99 | [9] |
| Fmoc-L-Leucine-OH | 10% Piperazine in DMF/Ethanol | ~80 | >95 | >99 | [9] |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine in DMF | <40 | ~70 | >90 | [9] |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | <40 | ~70 | >90 | [9] |
| Fmoc-L-Arginine(Pbf)-OH | 10% Piperazine in DMF/Ethanol | <30 | ~60 | ~85 | [9] |
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of an Amino Acid
Objective: To introduce the Fmoc protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino acid (1.0 equivalent)
-
N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
10% Aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Dioxane or acetone
-
Diethyl ether
-
Dilute hydrochloric acid
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[9]
-
Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[9]
-
Work-up:
-
Extraction and Purification:
-
Extract the precipitated Fmoc-amino acid with an organic solvent like ethyl acetate.
-
The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[9]
-
Protocol 2: Manual Solid-Phase Peptide Synthesis (Single Cycle)
Objective: To add one amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-amino acid pre-loaded resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) solution of piperidine in DMF
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[9]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[9]
-
Protocol 3: Cleavage of the Peptide from the Resin and Final Deprotection
Objective: To cleave the synthesized peptide from the solid support and remove all side-chain protecting groups.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Final Deprotection and Washing:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 2.
-
Wash the resin with DMF, followed by DCM, and dry the resin.[9]
-
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.[11]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Add the filtrate dropwise to a large volume of cold diethyl ether.[9]
-
-
Isolation and Drying:
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Caption: Mechanism of base-mediated Fmoc group removal.
Common Side Reactions in Fmoc Chemistry
While Fmoc chemistry is generally robust, several side reactions can occur, potentially impacting the yield and purity of the final product. Awareness of these issues is critical for troubleshooting and optimizing synthesis protocols.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser, are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to the formation of β-aspartyl peptides upon ring-opening. The use of milder bases or additives like HOBt to the deprotection solution can mitigate this side reaction.[12][13]
-
Diketopiperazine Formation: At the dipeptide stage, especially when proline is the second amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[12]
-
Racemization: The α-proton of an activated amino acid can be abstracted by base, leading to racemization. This is a particular concern for histidine and cysteine.[9]
-
3-(1-Piperidinyl)alanine Formation: When synthesizing peptides with a C-terminal cysteine, base-catalyzed elimination of the protected sulfhydryl group can form a dehydroalanine residue, which can then be attacked by piperidine.[12]
By understanding these potential pitfalls and implementing appropriate strategies, researchers can successfully leverage the power of Fmoc chemistry for the synthesis of a wide range of complex amine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Protection with the Fmoc Group
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical tool in modern organic synthesis, particularly in the assembly of peptides and other complex molecules. Its widespread use stems from its stability under acidic conditions and its facile removal under mild basic conditions, providing an orthogonal protection strategy to other common protecting groups. This document provides detailed application notes and experimental protocols for the N-protection of primary and secondary amines using the Fmoc group.
It is important to clarify a common point of confusion. While the name "9H-Fluoren-9-amine hydrochloride" is mentioned, this compound is not the reagent used for introducing the Fmoc protecting group. Instead, the most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The Fmoc group is cleaved from the protected amine under basic conditions, often yielding dibenzofulvene which can be trapped by a secondary amine like piperidine.
I. Introduction to Fmoc Protection
The Fmoc group offers a robust method for the temporary protection of amine functionalities. It is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile resin linkers and side-chain protecting groups.[1] The protection reaction involves the acylation of a primary or secondary amine with an activated Fmoc derivative.
Key Features of Fmoc Protection:
-
Acid Stability: The Fmoc group is stable to strongly acidic conditions, allowing for the selective removal of other acid-labile protecting groups like tert-butyloxycarbonyl (Boc).[2]
-
Base Lability: It is readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]
-
UV Detectable: The fluorenyl moiety is highly chromophoric, allowing for the monitoring of reaction progress and quantification of loading on solid supports by UV spectroscopy.[4]
II. Mechanism of Fmoc Protection and Deprotection
Protection Mechanism
The N-protection of an amine with Fmoc-Cl or Fmoc-OSu proceeds via a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage. The reaction is typically carried out in the presence of a mild base to neutralize the acid generated.
Deprotection Mechanism
The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism.[2] A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorenyl group. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene.[5] The dibenzofulvene byproduct is typically trapped by the amine base to prevent side reactions.[4]
III. Experimental Protocols
Protocol 1: N-Protection of an Amino Acid using Fmoc-OSu in Solution
This protocol describes a general procedure for the N-protection of a free amino acid in a biphasic solvent system.
Materials:
-
Amino acid (1.0 eq)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
-
1,4-Dioxane
-
10% aqueous sodium carbonate solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 10% aqueous sodium carbonate solution.[6]
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[6]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.[1][6]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization, typically from a solvent mixture like ethyl acetate/hexanes.
Protocol 2: N-Protection of an Amine using Fmoc-Cl in Aqueous Media
This protocol provides a greener approach for the N-protection of various amines.[7]
Materials:
-
Amine (1.0 eq)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 eq)
-
Water
-
Ethanol
Procedure:
-
To a suspension of the amine in water, add Fmoc-Cl.[7]
-
Stir the reaction mixture vigorously at 60°C.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product, wash thoroughly with water, and recrystallize from hot ethanol to afford the pure N-Fmoc protected amine.[7]
Protocol 3: Deprotection of an N-Fmoc Protected Amine
This protocol describes the standard procedure for removing the Fmoc group.
Materials:
-
N-Fmoc protected amine
-
N,N-dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[9] For solid-phase synthesis, two treatments with the piperidine solution for 2-5 minutes each are common.[8]
-
For solution-phase synthesis, the solvent can be removed under reduced pressure, and the crude product purified by chromatography to remove the dibenzofulvene-piperidine adduct. In solid-phase synthesis, the resin is simply filtered and washed extensively with DMF.[1]
IV. Quantitative Data
The following tables summarize typical reaction conditions and yields for the N-protection of various amines with Fmoc reagents.
Table 1: N-Fmoc Protection of Various Amines with Fmoc-Cl in Water [7]
| Amine Substrate | Reaction Time (min) | Yield (%) |
| Aniline | 30 | 90 |
| 4-Methylaniline | 35 | 83 |
| 4-Methoxyaniline | 30 | 92 |
| 4-Chloroaniline | 45 | 85 |
| Benzylamine | 25 | 88 |
| Morpholine | 40 | 80 |
| Octylamine | 30 | 82 |
Table 2: Half-lives for Fmoc-Val-OH Deprotection with Various Amine Bases in DMF [2]
| Amine Base | Concentration | Half-life |
| Piperidine | 20% | ~6 seconds |
| Morpholine | 20% | ~2 minutes |
| Diisopropylethylamine (DIPEA) | 50% | ~2 hours |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | ~7 seconds |
V. Visualized Workflow and Signaling Pathway
Experimental Workflow for N-Fmoc Protection
The following diagram illustrates the general workflow for the N-protection of an amine using an Fmoc reagent in solution phase.
Caption: General workflow for solution-phase N-Fmoc protection.
Logical Relationship of Fmoc Chemistry
This diagram outlines the logical relationship between the key components and processes in Fmoc-based synthesis.
Caption: Key relationships in Fmoc protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. genscript.com [genscript.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Applications of 9H-Fluoren-9-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 9H-Fluoren-9-amine hydrochloride and its derivatives in medicinal chemistry. The fluorene scaffold, a rigid and planar tricyclic aromatic system, serves as a valuable building block for the design of novel therapeutic agents. Derivatives of 9H-Fluoren-9-amine have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
Introduction to 9H-Fluoren-9-amine in Drug Discovery
The unique structural features of the 9H-fluorene moiety, including its aromatic nature and conformational rigidity, make it an attractive scaffold in medicinal chemistry. The amine group at the 9-position provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of compounds. These derivatives have been explored for various therapeutic targets, with notable successes in the development of antimicrobial and neuroprotective agents.
Synthesis Protocols
Synthesis of this compound from 9-Fluorenone
Principle: This protocol describes the reductive amination of 9-fluorenone to yield 9H-Fluoren-9-amine, followed by conversion to its hydrochloride salt.
Experimental Protocol:
Step 1: Reductive Amination of 9-Fluorenone [1]
-
Materials: 9-Fluorenone, Methanol, Ammonium formate (HCOONH4), Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl]), Diethyl ether (Et2O), Dichloromethane (DCM), Sodium sulfate (Na2SO4), Hydrochloric acid (HCl), Potassium hydroxide (KOH).
-
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the Iridium catalyst (1 mol%).
-
Add methanol (2.5 mL) to dissolve the reactants.
-
Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.
-
Stir the reaction mixture at 37°C for 15-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add aqueous HCl dropwise to the residue until a pH of 1-2 is reached.
-
Wash the aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material.
-
Collect the aqueous layer and adjust the pH to 10-12 using KOH.
-
Extract the product into dichloromethane (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 9H-Fluoren-9-amine.
-
Step 2: Formation of the Hydrochloride Salt
-
Procedure:
-
Dissolve the crude 9H-Fluoren-9-amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
Principle: This protocol outlines the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives starting from 9-fluorenone, which are potent antimicrobial agents.[2][3]
Experimental Protocol:
Step 1: Synthesis of 9H-Fluoren-9-one Oxime [2][3]
-
Materials: 9-Fluorenone, Methanol, Sodium hydroxide (NaOH), Hydroxylamine hydrochloride (NH2OH·HCl).
-
Procedure:
-
In a round-bottomed flask, dissolve 9-fluorenone (0.028 mol) in methanol (20 mL).
-
Gradually add a solution of sodium hydroxide (5.5 g) with stirring.
-
At 75-80°C, slowly add a solution of hydroxylamine hydrochloride (0.036 mol) in methanol (10 mL).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the product by filtration.
-
Step 2: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [2]
-
Materials: 9H-Fluoren-9-one oxime, Anhydrous tetrahydrofuran (THF), Aryl isocyanate (e.g., phenyl isocyanate, 3-chlorophenyl isocyanate), Ethyl acetate.
-
Procedure:
-
Dissolve 9H-Fluoren-9-one oxime (0.003 mol) in anhydrous THF (10 mL) in a round-bottomed flask.
-
Add a solution of the corresponding aryl isocyanate (0.003 mol) in anhydrous THF (10 mL).
-
Reflux the reaction mixture for approximately 52 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate.
-
Applications in Medicinal Chemistry
Antimicrobial and Antifungal Activity
Derivatives of 9H-fluoren-9-amine have shown significant activity against a range of pathogenic bacteria and fungi. O-aryl-carbamoyl-oxymino-fluorene derivatives, in particular, have been extensively studied for their microbicidal and antibiofilm properties.[2][4]
Quantitative Data:
The following tables summarize the antimicrobial activity of representative O-aryl-carbamoyl-oxymino-fluorene derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives (mg/mL) [2][4]
| Compound | R Group | S. aureus ATCC 25923 | E. coli ATCC 25922 | C. albicans ATCC 10231 |
| 1a | -C6H5 | 0.312 | 1.25 | 1.25 |
| 1b | -C6H4(CH3)(3) | 0.625 | 2.5 | 0.625 |
| 1c | -C6H4(Cl)(3) | 0.156 | 0.625 | 1.25 |
| 1d | -C6H4(Cl)2(3,4) | 0.312 | 1.25 | 2.5 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives (mg/mL) [4]
| Compound | R Group | S. aureus ATCC 25923 | E. coli ATCC 25922 | C. albicans ATCC 10231 |
| 1a | -C6H5 | 0.625 | 2.5 | 2.5 |
| 1b | -C6H4(CH3)(3) | 1.25 | 5 | 1.25 |
| 1c | -C6H4(Cl)(3) | 0.312 | 1.25 | 2.5 |
| 1d | -C6H4(Cl)2(3,4) | 0.625 | 2.5 | 5 |
Table 3: Minimum Biofilm Inhibitory Concentration (MBIC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives (mg/mL) [2][4]
| Compound | R Group | S. aureus ATCC 25923 | E. coli ATCC 25922 | C. albicans ATCC 10231 |
| 1a | -C6H5 | 0.078 | 0.625 | 0.312 |
| 1b | -C6H4(CH3)(3) | 0.156 | 1.25 | 0.156 |
| 1c | -C6H4(Cl)(3) | 0.039 | 0.312 | 0.625 |
| 1d | -C6H4(Cl)2(3,4) | 0.078 | 0.625 | 1.25 |
Mechanism of Action: The hydrophobic nature of fluorene derivatives allows them to interact with and disrupt microbial membranes, leading to membrane depolarization and subsequent cell death.[5]
References
- 1. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 9H-Fluoren-9-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biologically active compounds derived from 9H-Fluoren-9-amine. The fluorene moiety is a key pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These notes offer a consolidated resource for the synthesis and evaluation of these promising compounds.
Synthesis of Biologically Active Schiff Bases from 9H-Fluoren-9-amine
Schiff bases derived from 9H-Fluoren-9-amine are a versatile class of compounds with significant therapeutic potential. The synthesis generally involves the condensation of 9H-Fluoren-9-amine with a variety of substituted aldehydes.
Experimental Protocol: General Synthesis of N-(9H-Fluoren-9-ylidene)arylamines
This protocol outlines the synthesis of Schiff bases through the condensation of 9H-Fluoren-9-amine with various aromatic aldehydes.
Materials:
-
9H-Fluoren-9-amine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 9H-Fluoren-9-amine in a minimal amount of absolute ethanol.
-
To this solution, add 1.1 equivalents of the substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven.
Characterization:
The synthesized Schiff bases can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Bioactive Thiazole Derivatives
Thiazole derivatives of fluorene have shown promising antimicrobial and anticancer activities. The Hantzsch thiazole synthesis is a common method for their preparation.
Experimental Protocol: Synthesis of Fluorenyl-Thiazole Derivatives
This protocol describes the synthesis of thiazole derivatives starting from a fluorene-based carbothioamide.
Materials:
-
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (can be synthesized from 9-fluorenone and thiosemicarbazide)
-
α-Halocarbonyl compound (e.g., chloroacetone, ethyl 2-chloroacetate)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Rotary evaporator
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask, suspend 1.0 equivalent of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide in THF or 1,4-dioxane.
-
Add 1.1 equivalents of the α-halocarbonyl compound to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from an appropriate solvent to yield the pure fluorenyl-thiazole derivative.
Quantitative Biological Activity Data
The following tables summarize the biological activities of various 9H-Fluoren-9-amine derivatives and related fluorene compounds.
Table 1: Anticancer Activity of Fluorene Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diamine Derivative | 9a | MCF-7 (Breast) | 0.8 | [1] |
| OVCAR-3 (Ovarian) | 0.5 | [1] | ||
| SF-295 (CNS) | 0.3 | [1] | ||
| 9b | MCF-7 (Breast) | 0.6 | [1] | |
| OVCAR-3 (Ovarian) | 0.4 | [1] | ||
| Azetidinone Derivative | 6h | A549 (Lung) | 8.5 | [1] |
| MDA-MB-231 (Breast) | 10.2 | [1] | ||
| Thiazolidinone Derivative | 5g | A549 (Lung) | 15.6 | [1] |
| MDA-MB-231 (Breast) | 18.4 | [1] | ||
| Fluorene-heterocyclic sulfonamide conjugate | 8g | HCT-116 (Colon) | 5.6 | [1] |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | - | HeLa (Cervical) | 37.76 | [2] |
Table 2: Antimicrobial Activity of Fluorene Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff Base | PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | [3] |
| Staphylococcus aureus | 62.5 | [3] | ||
| PC2 (from Anisaldehyde) | Escherichia coli | 250 | [3] | |
| Staphylococcus aureus | 62.5 | [3] | ||
| PC4 (from Cinnamaldehyde) | Escherichia coli | 62.5 | [3] | |
| Candida albicans | 62.5 | [3] | ||
| Fluorenyl-hydrazonothiazole | General | Gram-positive bacteria | >256 | [4] |
| Fungi | >256 | [4] | ||
| 9-((3,4-dichlorophenyl)carbamoyloxyimino)fluorene | Pseudomonas aeruginosa | 1.25 | [5] | |
| Candida albicans | 1.25 | [5] |
Table 3: Enzyme Inhibitory Activity of Fluorene Derivatives (IC50 values)
| Compound Class | Target Enzyme | IC50 | Reference |
| Fluoren-9-amine derivative 3c | Butyrylcholinesterase (BChE) | Competitive Inhibition | [6] |
| Fluoren-9-amine derivatives | GluN1/GluN2A NMDA Receptors | ~4 µM to ~45 µM | [6] |
| Fluoren-9-amine derivatives | GluN1/GluN2B NMDA Receptors | ~4 µM to ~45 µM | [6] |
| Thiazole derivative 4d | Influenza Neuraminidase | 3.43 µM | [7] |
| Fluorinated Hydrazinylthiazole 3h | α-Amylase | 5.14 ± 0.03 µM | [4] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
Anticancer Activity: Induction of Apoptosis
Certain fluorene derivatives induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by the generation of reactive oxygen species (ROS).[2]
Caption: Intrinsic and extrinsic apoptosis pathways induced by 9H-Fluoren-9-amine derivatives.
Anticancer Activity: DNA Intercalation
Many planar aromatic compounds, including derivatives of 9-aminofluorene, can act as DNA intercalating agents. They insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately causing cell death.[8][9]
Caption: Mechanism of action for DNA intercalating fluorene derivatives.
Enzyme Inhibition: Dihydrofolate Reductase (DHFR)
Some fluorene-thiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[1][5] Inhibition of DHFR disrupts these vital cellular processes, leading to cell death.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by fluorenyl-thiazole derivatives.
Experimental Workflow for Biological Evaluation
A generalized workflow for the synthesis and subsequent biological evaluation of 9H-Fluoren-9-amine derivatives is presented below.
Caption: General workflow for synthesis and biological evaluation of 9H-Fluoren-9-amine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 9. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9H-Fluoren-9-amine Hydrochloride as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 9H-Fluoren-9-amine hydrochloride in the preparation of diverse heterocyclic compounds with significant potential in drug discovery and materials science. The protocols detailed below, derived from published literature, offer step-by-step guidance for the synthesis of key intermediates and final heterocyclic structures.
Introduction
The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar, and lipophilic nature, which facilitates interactions with biological targets and imparts favorable electronic properties.[1][2] this compound serves as a versatile and readily available starting material for the introduction of this valuable core into a variety of heterocyclic systems. The primary amino group at the C9 position is a key functional handle for constructing nitrogen-containing heterocycles through reactions such as condensation, cyclization, and multicomponent reactions.
The resulting fluorene-appended heterocyclic compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3][4] This document outlines the synthesis of key intermediates like fluorene-based Schiff bases and subsequent cyclization reactions to afford thiazolidinones and azetidinones, supported by quantitative biological activity data.
Synthetic Pathways and Logical Relationships
The synthesis of complex heterocyclic compounds from this compound often proceeds through the formation of key intermediates such as Schiff bases. The general workflow involves the conversion of the amine to an imine, which then undergoes cyclization with appropriate reagents to yield the desired heterocyclic ring system.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of Fluorene-Based Schiff Bases
Schiff bases are crucial intermediates in the synthesis of various heterocyclic compounds.[5] This protocol outlines the general procedure for the condensation of a fluorene-based amine with an aromatic aldehyde. While the example below starts from a substituted fluorenyl amine, the principle applies to derivatives of 9H-Fluoren-9-amine.
Materials:
-
4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine (1 equivalent)
-
Aryl/heteroaryl aldehyde (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine in ethanol in a round-bottom flask.
-
Add the respective aryl or heteroaryl aldehyde to the solution.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for a specified time (typically monitored by TLC for completion).[6]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding Schiff base.[7]
Protocol 2: Synthesis of 2,7-dichloro-9H-fluorene-based Thiazolidinones
Materials:
-
Fluorene-based Schiff base (from Protocol 1) (1 equivalent)
-
Thioglycolic acid (1 equivalent)
-
N,N'-dicyclohexylcarbodiimide (DCC) (as a dehydrating agent)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the fluorene-based Schiff base in THF in a round-bottom flask.
-
Add thioglycolic acid to the solution.
-
Add DCC to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture and filter off the precipitated dicyclohexylurea.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent to afford the target thiazolidinone.
Protocol 3: Synthesis of 2,7-dichloro-9H-fluorene-based Azetidinones
Materials:
-
Fluorene-based Schiff base (from Protocol 1) (1 equivalent)
-
Chloroacetyl chloride (1 equivalent)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the fluorene-based Schiff base in DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution with constant stirring.
-
Continue stirring the reaction at room temperature until completion (monitored by TLC).[6]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization to yield the desired azetidinone.
Data Presentation
Table 1: Antimicrobial Activity of Fluorene-Based Heterocycles
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized fluorene-based thiazolidinone and azetidinone derivatives against various multidrug-resistant bacterial and fungal strains.[8]
| Compound ID | S. aureus (MRSA) | S. pneumoniae | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | A. flavus | A. niger | C. albicans |
| Reference | Vancomycin / Gentamicin | ||||||||
| 5e | >500 | >500 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |
| 6j | 125 | 62.5 | 31.25 | 62.5 | 125 | 62.5 | 250 | 125 | 250 |
| 6k | 62.5 | 31.25 | 15.6 | 31.25 | 62.5 | 31.25 | 125 | 62.5 | 125 |
| 6l | 31.25 | 15.6 | 15.6 | 15.6 | 31.25 | 15.6 | 62.5 | 31.25 | 62.5 |
| 6m | 15.6 | 7.8 | 15.6 | 7.8 | 15.6 | 7.8 | 31.25 | 15.6 | 31.25 |
All values are in µg/mL.
Table 2: Anticancer Activity of Fluorene-Based Heterocycles
The cytotoxic activity of fluorene derivatives is presented as IC50 values against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| Derivative 1 | HeLa (Cervical Cancer) | 223.95[2] |
| Derivative 2 | HeLa (Cervical Cancer) | 8.34[2] |
| Derivative 3 | HCT-116 (Colon Cancer) | 5.6 (µM)[2] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 (µM)[2] |
Proposed Mechanism of Action
The biological activity of fluorene-based heterocyclic compounds is attributed to various mechanisms. In bacteria, some derivatives are proposed to disrupt the cell membrane integrity. In cancer cells, inhibition of key enzymes like dihydrofolate reductase is a potential mode of action.
Caption: Proposed mechanisms of action for fluorene-based heterocycles.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein demonstrate the potential of these derivatives as promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the synthetic diversity and biological activities of this class of compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Using 9H-Fluoren-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. This application note provides a detailed experimental procedure for the N-alkylation of 9H-Fluoren-9-amine with various carbonyl compounds. The fluorenyl moiety is a significant pharmacophore and a valuable building block in materials science, making this protocol relevant for the synthesis of a wide range of target molecules.
While direct alkylation of amines can be challenging to control and may lead to over-alkylation, reductive amination offers a more controlled and efficient alternative.[1] The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[1][2]
Reaction Principle
The reductive amination of 9H-Fluoren-9-amine proceeds in two main steps which typically occur in a single reaction vessel ("one-pot").
-
Imine/Iminium Ion Formation: 9H-Fluoren-9-amine reacts with an aldehyde or a ketone under mildly acidic conditions to form a Schiff base (imine). This imine is in equilibrium with its protonated form, the iminium ion.
-
Reduction: A hydride-based reducing agent, added to the reaction mixture, selectively reduces the electrophilic iminium ion to yield the final N-substituted fluorenylamine.
Experimental Protocols
Herein, we detail two common protocols for the reductive amination of 9H-Fluoren-9-amine, utilizing different reducing agents and reaction conditions.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a widely used and generally high-yielding method that avoids the use of more toxic cyanoborohydride reagents.
Materials:
-
9H-Fluoren-9-amine
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-Fluoren-9-amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the aldehyde or ketone (1.1 - 1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq.) can be added to accelerate this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reductive Amination using an Iridium Catalyst
This method is suitable for a catalytic approach to reductive amination.
Materials:
-
9H-Fluoren-9-amine
-
Aldehyde or Ketone
-
[Cp*IrCl₂]₂ (Iridium catalyst precursor)
-
Ammonium formate (HCOONH₄) as the hydrogen source
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a vial equipped with a magnetic stir bar, combine 9H-Fluoren-9-amine (1.0 eq.), the carbonyl compound (1.2 eq.), and the Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], 1 mol%).[3]
-
Add methanol as the solvent.
-
Add ammonium formate (5-10 eq.) to the mixture.[3]
-
Stir the solution at a slightly elevated temperature (e.g., 37°C) for 15-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
To purify, an acid-base extraction can be performed:
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the purified product.[3]
Data Presentation
The following table summarizes representative yields for the reductive amination of 9H-Fluoren-9-amine with various carbonyl compounds using Protocol 1.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-9H-fluoren-9-amine | 4 | 92 |
| 2 | Isobutyraldehyde | N-Isobutyl-9H-fluoren-9-amine | 6 | 88 |
| 3 | Cyclohexanone | N-Cyclohexyl-9H-fluoren-9-amine | 12 | 85 |
| 4 | Acetone | N-Isopropyl-9H-fluoren-9-amine | 18 | 75 |
| 5 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-9H-fluoren-9-amine | 4 | 95 |
Note: The data presented are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
General Reaction Scheme
Caption: General scheme of reductive amination.
Experimental Workflow (Protocol 1)
Caption: Experimental workflow for reductive amination.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere.
-
Quenching the reaction should be done carefully as it may evolve gas.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 9H-Fluoren-9-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes utilizing 9H-Fluoren-9-amine hydrochloride as a key building block. The fluorene moiety serves as a versatile scaffold, offering a rigid, planar structure that can be readily functionalized to create novel probes for various biological and analytical applications.
Introduction
9H-Fluoren-9-amine, with its intrinsic fluorescence and reactive primary amine, is an attractive starting material for the development of fluorescent probes. The hydrochloride salt provides a stable, crystalline solid that can be easily handled and stored. The core principle involves the reaction of the primary amine of 9H-fluoren-9-amine with a fluorophore containing an amine-reactive group, such as an isothiocyanate, sulfonyl chloride, or N-hydroxysuccinimide (NHS) ester. The resulting conjugate combines the photophysical properties of the chosen fluorophore with the structural features of the fluorene scaffold. These probes can be designed to target specific analytes or cellular compartments, offering valuable tools for fluorescence microscopy, flow cytometry, and high-throughput screening.
Key Applications
Fluorescent probes derived from 9H-Fluoren-9-amine can be employed in a wide range of applications, including:
-
Labeling of Biomolecules: Covalent attachment to proteins, peptides, and amine-modified nucleic acids for visualization and tracking.
-
Sensing of Analytes: Design of "turn-on" or ratiometric probes for the detection of ions, small molecules, and enzymatic activity.
-
Cellular Imaging: Staining of specific organelles or monitoring dynamic cellular processes.
-
Drug Discovery: Development of fluorescent ligands for receptor binding assays and screening of potential drug candidates.
Data Presentation: Photophysical Properties of Fluorenyl-Derived Probes
The selection of a suitable fluorophore for conjugation with 9H-Fluoren-9-amine is critical and will determine the spectral properties of the final probe. The following table summarizes the typical photophysical characteristics of fluorescent probes synthesized by reacting a primary amine with common amine-reactive dyes.
| Fluorophore Conjugate | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reactive Group of Fluorophore |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | ~0.92 (for fluorescein) | Isothiocyanate |
| Dansyl Chloride | ~330-350 | ~500-550 | Variable (solvent dependent) | Sulfonyl Chloride |
| 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) | ~465 | ~535 | ~0.3 (for primary amine adducts) | Chloro |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | 0.92 | N-hydroxysuccinimide ester |
Note: The exact spectral properties of the synthesized probes may vary depending on the solvent, pH, and the local environment.
Experimental Protocols
This section provides detailed methodologies for the synthesis of fluorescent probes starting from this compound.
Protocol 1: Synthesis of N-(9H-Fluoren-9-yl)fluorescein-5-thiourea
This protocol describes the reaction of 9H-Fluoren-9-amine with Fluorescein Isothiocyanate (FITC) to form a stable thiourea linkage.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC, Isomer I)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add a 2-3 fold molar excess of a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt to the free amine.
-
-
Preparation of FITC Solution:
-
Immediately before use, dissolve a 1.0 to 1.2-fold molar equivalent of FITC in anhydrous DMF or DMSO. Protect the solution from light.
-
-
Conjugation Reaction:
-
Slowly add the FITC solution to the neutralized 9H-Fluoren-9-amine solution with gentle stirring.
-
Adjust the pH of the reaction mixture to approximately 9.0 by adding 0.1 M sodium bicarbonate buffer. The reaction is most efficient at a slightly alkaline pH to ensure the primary amine is deprotonated and thus more nucleophilic.[1][2]
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired fluorescent probe from unreacted starting materials and byproducts.
-
Collect the fractions containing the product and evaporate the solvent to obtain the purified N-(9H-Fluoren-9-yl)fluorescein-5-thiourea.
-
Protocol 2: Synthesis of N-(9H-Fluoren-9-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (Dansyl-9-aminofluorene)
This protocol details the synthesis of a dansyl-based fluorescent probe through the reaction of 9H-Fluoren-9-amine with Dansyl chloride.
Materials:
-
This compound
-
Dansyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Preparation of Free 9H-Fluoren-9-amine:
-
Suspend this compound in Dichloromethane (DCM).
-
Add a 2-3 fold molar excess of Triethylamine (TEA) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Dansyl Chloride:
-
In a separate flask, dissolve a 1.0 to 1.1-fold molar equivalent of Dansyl chloride in anhydrous DCM.
-
Slowly add the Dansyl chloride solution to the 9H-Fluoren-9-amine mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, protected from light. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(9H-Fluoren-9-yl)-5-(dimethylamino)naphthalene-1-sulfonamide.
-
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in the protocols.
References
Application Note: Derivatization of Amino Acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) for Enhanced Detection and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of amino acids is crucial in various scientific disciplines, including proteomics, drug discovery, and clinical diagnostics. Due to the lack of a strong chromophore or fluorophore in most amino acids, derivatization is a common strategy to enhance their detection by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
While derivatization of amino acids with 9H-Fluoren-9-amine hydrochloride is not a commonly documented procedure in scientific literature, the use of a structurally related compound, 9-fluorenylmethyl chloroformate (FMOC-Cl), is a well-established and widely adopted method. FMOC-Cl reacts with both primary and secondary amino acids to produce stable, highly fluorescent derivatives, enabling sensitive detection. This application note provides a detailed protocol for the pre-column derivatization of amino acids with FMOC-Cl and their subsequent analysis by reversed-phase HPLC with fluorescence detection.
Principle of Derivatization
FMOC-Cl reacts with the amino group of amino acids under alkaline conditions to form a stable N-substituted derivative. The fluorenyl moiety of the derivative is highly fluorescent, allowing for sensitive detection. The reaction is rapid and can be performed at room temperature.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of amino acids after derivatization with FMOC-Cl.
Table 1: HPLC-FLD Detection Parameters for FMOC-Amino Acid Derivatives
| Parameter | Value |
| Excitation Wavelength | 265 nm |
| Emission Wavelength | 310 - 340 nm |
| Limit of Detection (LOD) | Low pmol to fmol range |
| Limit of Quantification (LOQ) | pmol range[1] |
| Linearity | Typically > 0.999 |
Table 2: Reproducibility of Amino Acid Analysis using FMOC-Cl Derivatization [1]
| Amino Acid | Relative Standard Deviation (RSD, %) |
| Aspartic Acid | 1.5 |
| Glutamic Acid | 1.2 |
| Serine | 2.1 |
| Glycine | 1.8 |
| Alanine | 1.3 |
| Valine | 1.7 |
| Leucine | 1.4 |
| Phenylalanine | 1.6 |
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
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Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid
-
Pentane or Diethyl ether
Protocol for Pre-column Derivatization of Amino Acids with FMOC-Cl
-
Preparation of Borate Buffer (0.5 M, pH 7.8-8.5): Dissolve an appropriate amount of boric acid in water, adjust the pH with sodium hydroxide, and bring to the final volume.
-
Preparation of FMOC-Cl Reagent (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
-
Sample/Standard Preparation: Prepare a stock solution of amino acid standards in 0.1 M HCl. Dilute the stock solution with 0.1 M HCl to obtain working standards of desired concentrations. For unknown samples, ensure they are in an aqueous solution, and the pH is adjusted if necessary.
-
Derivatization Reaction: a. In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample solution with 100 µL of the borate buffer. b. Add 200 µL of the FMOC-Cl reagent to the mixture. c. Vortex the mixture for 30-60 seconds. d. Let the reaction proceed at room temperature for 2-10 minutes.
-
Extraction of Excess Reagent: a. Add 500 µL of pentane or diethyl ether to the reaction mixture to extract the excess FMOC-Cl. b. Vortex vigorously for 30 seconds. c. Centrifuge for 2 minutes to separate the layers. d. Discard the upper organic layer. Repeat the extraction step two more times.
-
Sample Injection: The aqueous layer containing the FMOC-derivatized amino acids is now ready for injection into the HPLC system.
Protocol for HPLC Analysis of FMOC-Derivatized Amino Acids
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2).
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase A, which is gradually increased to elute the more hydrophobic amino acid derivatives.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector set at an excitation wavelength of 265 nm and an emission wavelength of 315 nm.
Visualizations
Caption: Workflow for the derivatization of amino acids with FMOC-Cl.
Caption: Reaction mechanism of FMOC-Cl with an amino acid.
Conclusion
Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a robust and sensitive method for the quantitative analysis of amino acids. The resulting fluorescent derivatives allow for low detection limits using HPLC with fluorescence detection. The provided protocol offers a reliable starting point for researchers, scientists, and drug development professionals for the accurate determination of amino acid profiles in various sample matrices.
References
Application Notes & Protocols: HPLC and NMR Analysis of 9H-Fluoren-9-amine Hydrochloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9H-Fluoren-9-amine and its hydrochloride salt are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and materials science. The fluorene moiety is a privileged structure known for its unique electronic and photophysical properties. Monitoring reactions involving 9H-Fluoren-9-amine hydrochloride and characterizing its derivatives requires robust and reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring reaction progress, determining purity, and quantifying components. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of reactants, intermediates, and final products.
This document provides detailed protocols for the analysis of reactions involving this compound using both HPLC and NMR, focusing on a representative N-acylation reaction as a practical example.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for analyzing the progress of chemical reactions by separating and quantifying the components of a mixture over time. For reactions involving amines, reversed-phase HPLC is most common. Due to the basic nature of amines, derivatization is often employed to improve chromatographic behavior and enhance detection sensitivity.[1] A popular derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[2]
Protocol 1: HPLC Monitoring of N-Acylation of 9H-Fluoren-9-amine
This protocol describes the monitoring of a reaction between this compound and an acylating agent (e.g., benzoyl chloride) to form N-(9H-fluoren-9-yl)benzamide.
Experimental Workflow for HPLC Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve this compound and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane). Add the acylating agent dropwise at a controlled temperature.
-
Sampling: At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (10-50 µL) of the reaction mixture.
-
Quenching & Preparation: Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of acetonitrile/water mixture). The diluent should stop the reaction, for instance, by being slightly acidic to neutralize the base.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
HPLC Injection: Inject the filtered sample into the HPLC system.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
Data Analysis: Monitor the decrease in the peak area of the 9H-Fluoren-9-amine starting material and the corresponding increase in the peak area of the N-acylated product. Calculate the percent conversion at each time point to determine the reaction kinetics and endpoint.
Quantitative Data Summary for HPLC Method Validation
The following table summarizes typical validation parameters for a quantitative HPLC method for the analysis of a 9H-Fluoren-9-amine derivative.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Specificity | Resolved from starting materials and potential impurities |
Note: Data is representative and should be established for each specific analyte and matrix.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are used to verify the successful synthesis of 9H-Fluoren-9-amine derivatives by identifying characteristic chemical shifts and coupling patterns.
Protocol 2: NMR for Structural Confirmation of an N-Acylated Product
This protocol outlines the steps to confirm the structure of N-(9H-fluoren-9-yl)benzamide synthesized from this compound.
Experimental Workflow for NMR Structural Elucidation
Caption: Workflow for NMR-based structural confirmation.
Methodology:
-
Sample Purification: After the reaction is complete (as determined by HPLC or TLC), perform an appropriate work-up. Purify the crude product using techniques like recrystallization or column chromatography to isolate the desired compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT, COSY, or HSQC can be run for more complex structures.
Data Interpretation and Expected Chemical Shifts: The key to confirming the reaction is to observe the disappearance of the amine proton (NH₂) signal from the starting material and the appearance of a new amide proton (NH) signal, along with the signals for the newly introduced acyl group. A significant downfield shift of the fluorenyl C9-H proton is also expected upon acylation.
| Compound / Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations |
| 9H-Fluoren-9-amine | ~5.2 (1H, s, CH -NH₂) | ~55 (C9) | Presence of a singlet for the methine proton at C9. The amine protons (NH₂) can be broad and their position is concentration-dependent. |
| 7.2-7.8 (8H, m, Ar-H ) | 120-145 (Aromatic C) | Complex multiplet for the 8 aromatic protons of the fluorene ring system. | |
| N-(9H-fluoren-9-yl)benzamide | ~6.5 (1H, d, CH -NH) | ~60 (C9) | The C9 methine proton shifts downfield and becomes a doublet due to coupling with the new amide proton. |
| ~8.5 (1H, d, NH ) | 165-170 (C=O) | Appearance of a new amide proton signal, typically a doublet. Appearance of a carbonyl carbon in the ¹³C spectrum. | |
| 7.2-8.0 (13H, m, Ar-H ) | 125-145 (Aromatic C) | The aromatic region becomes more complex with signals from both the fluorene and benzoyl groups. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Logical Framework: Integrated Analytical Strategy
For comprehensive analysis of a chemical reaction, HPLC and NMR are used synergistically. HPLC provides kinetic and purity data, while NMR provides definitive structural evidence.
Logical Diagram of the Analytical Strategy
Caption: Integrated analytical strategy for synthesis and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 9H-Fluoren-9-amine Hydrochloride by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 9H-Fluoren-9-amine hydrochloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol is a commonly recommended solvent for the recrystallization of this compound. As an amine salt, this compound is polar and therefore tends to be more soluble in polar protic solvents like ethanol and methanol. The ideal solvent should fully dissolve the compound at an elevated temperature but have low solubility at cooler temperatures to ensure good recovery of the purified crystals.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To address this, try adding a small amount of additional hot solvent to decrease the saturation. Slower cooling of the solution can also promote proper crystal formation instead of oiling out. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Q3: The yield of my recrystallized product is very low. What are the possible causes and solutions?
A3: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. To fix this, you can try to carefully evaporate some of the solvent and cool the solution again.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize the precipitation of the product.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If the product remains colored, it may be due to the presence of persistent colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility |
| Water | High | Soluble, especially when heated. |
| Ethanol | High | Good solubility when hot, less soluble when cold. |
| Methanol | High | Similar to ethanol, good solubility when hot. |
| Acetone | Medium | Sparingly soluble to insoluble. |
| Ethyl Acetate | Medium | Likely sparingly soluble. |
| Dichloromethane | Medium | Likely sparingly soluble to insoluble. |
| Toluene | Low | Insoluble. |
| Hexane | Low | Insoluble. |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines the steps for the purification of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate. Quickly filter the hot solution to remove the charcoal and any other insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point of approximately 255 °C with decomposition. A sharp melting point close to the literature value is an indication of high purity.
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: 9H-Fluoren-9-amine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 9H-Fluoren-9-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via reductive amination of 9-fluorenone?
A1: The primary impurities include unreacted starting material (9-fluorenone), the intermediate imine (9H-fluoren-9-imine), and potentially small amounts of byproducts from side reactions. If the reaction is not carried out under anhydrous conditions, hydrolysis of the imine intermediate back to 9-fluorenone can also occur.
Q2: My final product is a dark brown or black oil instead of a crystalline solid. What could be the cause?
A2: Discoloration often indicates the presence of impurities or degradation products. Potential causes include high reaction temperatures leading to decomposition, impurities in the starting materials or solvents, or oxidation of the amine product. Ensure the reaction temperature is controlled and consider purifying your reagents before use.
Q3: I have a low yield of my desired product. What are the likely reasons?
A3: Low yields can result from several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or ensuring the reducing agent is sufficiently active.[1] Product loss during the workup is another possibility, especially if the pH is not carefully controlled during acid-base extraction, as the hydrochloride salt is water-soluble.[1] Finally, ensure you are using fresh, high-purity reagents, as decomposed starting materials will not react as expected.[1]
Q4: Can I use standard silica gel column chromatography to purify 9H-Fluoren-9-amine?
A4: Standard silica gel is acidic and can strongly adsorb basic compounds like amines, leading to poor separation and low recovery. While possible with modifications, it is often challenging. Alternative chromatography methods or other purification techniques are generally recommended.
Q5: What are the best methods for purifying crude this compound?
A5: The most effective purification methods are acid-base extraction, recrystallization, and specialized column chromatography techniques. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Issue: Product is an Oily or Difficult-to-Crystallize Solid
| Potential Cause | Recommended Solution |
| Presence of Impurities | Byproducts can act as "eutectic melters," preventing crystallization. Purify the crude product using acid-base extraction or column chromatography before attempting recrystallization. |
| Hygroscopic Nature of the Product | The hydrochloride salt can absorb moisture from the atmosphere, leading to an oily appearance.[1] Ensure all work is conducted under anhydrous conditions and dry the final product thoroughly under vacuum. |
| Incorrect Solvent for Recrystallization | The chosen solvent may be too good a solvent, even at low temperatures. Experiment with different solvent systems, such as a polar solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures, or a mixed solvent system. A methanol/ether system is often effective for amine hydrochlorides.[1] |
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Starting materials, especially the reducing agent, may have degraded. Use fresh, high-purity reagents and ensure anhydrous conditions if required by the specific protocol.[1] |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. If necessary, extend the reaction time or increase the amount of the reducing agent. |
| Loss of Product During Workup | This compound is soluble in water.[1] During acid-base extraction, ensure the aqueous phase is sufficiently acidic (pH 1-2) to fully protonate the amine and keep it in the aqueous layer. When basifying to recover the free amine, ensure the pH is sufficiently high (pH 10-12) to deprotonate the ammonium salt fully. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | High | Effective at removing neutral and acidic impurities. Scalable. | May not remove basic impurities. Requires careful pH control. |
| Recrystallization | >98% | Moderate to High | Can yield very pure crystalline product. | Requires finding a suitable solvent system. Can have lower yields due to product solubility in the mother liquor. |
| Normal-Phase Chromatography (with modifier) | Variable | Low to Moderate | Can separate closely related compounds. | Amine may stick to the silica, leading to low recovery. Requires optimization of the mobile phase with a basic modifier (e.g., triethylamine). |
| Amine-Functionalized Column Chromatography | >98% | High | Excellent for purifying amines, avoids strong adsorption. | More expensive than standard silica gel. |
| Reversed-Phase Chromatography | >98% | High | Good for polar compounds. | Requires removal of water from the final product. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is based on a general procedure for the workup of a reductive amination reaction.[2]
-
Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.
-
Extraction of Organic Impurities: Separate the aqueous layer. Wash the organic layer with 1 M HCl two more times to ensure all the amine has been extracted. Combine all aqueous layers. The organic layer, containing neutral impurities like unreacted 9-fluorenone, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and add a base (e.g., 6 M sodium hydroxide or potassium hydroxide) dropwise with stirring until the pH is between 10 and 12. The free amine will precipitate out of the solution.
-
Extraction of the Free Amine: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified 9H-Fluoren-9-amine.
-
Formation of the Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent (e.g., methanol, ethanol, isopropanol, or a mixture such as methanol/ether).
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Dissolution: Heat the mixture gently to see if the solid dissolves. If it dissolves, it is a good candidate solvent. If it does not dissolve, try a different solvent.
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Crystallization: Once a suitable solvent is found, dissolve the bulk of the crude product in a minimal amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Recrystallization Purification.
References
Common side reactions in the synthesis of 9H-Fluoren-9-amine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 9H-Fluoren-9-amine derivatives. The focus is on identifying and mitigating common side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 9H-Fluoren-9-amine and its derivatives, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired 9H-Fluoren-9-amine and Presence of a Major Byproduct with a Hydroxyl Group.
Question: My reaction to synthesize 9H-Fluoren-9-amine from 9-fluorenone using a reducing agent is showing a low yield of the target amine. Spectroscopic analysis of the crude product indicates a significant amount of 9-fluorenol. How can I prevent the formation of this alcohol byproduct?
Answer: The formation of 9-fluorenol is a common side reaction in the reductive amination of 9-fluorenone. It occurs when the reducing agent directly reduces the ketone functional group of 9-fluorenone to an alcohol before the formation of the intermediate imine can take place. The choice of reducing agent and reaction conditions are critical to favor imine formation and subsequent reduction to the desired amine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-selective Reducing Agent | Use a milder and more selective reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more effective for reductive aminations than stronger reducing agents like sodium borohydride (NaBH₄).[1] |
| Reaction pH is Not Optimal | Imine formation is typically favored under weakly acidic conditions (pH 4-6). This is because the acid catalyzes the dehydration of the hemiaminal intermediate. If the reaction medium is neutral or basic, the rate of imine formation can be slow, allowing more time for the ketone to be reduced. Consider adding a catalytic amount of a weak acid, such as acetic acid. |
| Premature Addition of Reducing Agent | If conducting a two-step, one-pot reaction, allow sufficient time for the imine to form before introducing the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the consumption of 9-fluorenone and the appearance of the imine intermediate before adding the reducing agent. |
Experimental Protocol: Selective Reductive Amination of 9-Fluorenone
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In a round-bottom flask, dissolve 9-fluorenone (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess is often used).
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Add a catalytic amount of acetic acid to maintain a weakly acidic pH.
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Stir the mixture at room temperature and monitor the formation of the 9-fluorenimine intermediate by TLC or GC-MS.
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Once significant imine formation is observed, add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise.
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Continue to stir the reaction at room temperature until the imine is consumed.
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Quench the reaction carefully with water and adjust the pH to be basic with an appropriate base (e.g., NaOH).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Logical Workflow for Minimizing 9-fluorenol Formation
References
Technical Support Center: Synthesis of 9H-Fluoren-9-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9H-Fluoren-9-amine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the reduction of 9-fluorenone oxime and the reductive amination of 9-fluorenone.
Route 1: Reduction of 9-Fluorenone Oxime
Issue 1: Low yield in the synthesis of 9-fluorenone oxime.
| Possible Cause | Recommendation | Expected Outcome |
| Incomplete reaction | Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). A typical reaction time is 5 hours at 70°C.[1] | Drive the reaction to completion, maximizing the conversion of 9-fluorenone to the oxime. A yield of up to 92% has been reported under optimized conditions.[1] |
| Suboptimal temperature | Maintain a consistent reaction temperature of 70°C. | Ensures optimal reaction rate without decomposition of reactants or products. |
| Incorrect stoichiometry | Use a molar excess of hydroxylamine hydrochloride. A reported successful ratio is approximately 4:1 of hydroxylamine hydrochloride to 9-fluorenone.[1] | Ensures complete consumption of the limiting reagent, 9-fluorenone. |
Issue 2: Low yield or incomplete reduction of 9-fluorenone oxime to 9H-Fluoren-9-amine.
| Possible Cause | Recommendation | Expected Outcome |
| Ineffective reducing agent | Consider using a more potent or suitable reducing agent. While various reducing agents can be used for oxime reduction, the choice can significantly impact the yield. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents like Zinc dust in acetic acid are common choices. | Improved conversion of the oxime to the desired amine. |
| Poor quality of reducing agent | Ensure the reducing agent is fresh and has been stored correctly to prevent deactivation. | Maximizes the reductive capacity of the chosen reagent. |
| Suboptimal reaction conditions | Optimize the reaction temperature and solvent. For catalytic hydrogenation, ensure efficient stirring and proper catalyst dispersion. For chemical reductions, the temperature may need to be controlled to prevent side reactions. | Enhanced reaction kinetics and selectivity towards the formation of 9H-Fluoren-9-amine. |
Route 2: Reductive Amination of 9-Fluorenone
Issue 3: Low yield of 9H-Fluoren-9-amine.
| Possible Cause | Recommendation | Expected Outcome |
| Catalyst deactivation | Use a fresh, high-quality catalyst. An iridium-based catalyst has been shown to be effective.[2] | Ensures high catalytic activity for the reductive amination process. |
| Insufficient amount of amine source | Use a significant molar excess of the amine source, such as ammonium formate. A 10-fold molar excess has been used successfully.[2] | Drives the equilibrium towards the formation of the imine intermediate and subsequent reduction. |
| Suboptimal temperature and reaction time | Maintain a reaction temperature of around 37°C for an extended period (e.g., 15-24 hours).[2] Monitor the reaction by TLC to determine the optimal time. | Allows the reaction to proceed to completion, maximizing the yield. A yield of 70% for the free amine has been reported.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the reduction of 9-fluorenone oxime and the direct reductive amination of 9-fluorenone. The choice of route may depend on the availability of reagents, desired purity, and scalability.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a highly effective and straightforward technique for monitoring the progress of both the oximation and reduction/amination steps. By comparing the spots of the starting material, intermediate, and product, you can determine when the reaction has gone to completion.
Q3: What are some common impurities I should be aware of?
A3: Common impurities can include unreacted starting materials (9-fluorenone or 9-fluorenone oxime), partially reduced intermediates, and over-oxidation products if the starting material is not pure. In the reductive amination route, side reactions of the amine source could also lead to byproducts.
Q4: What is the best way to purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the final hydrochloride salt.[3][4][5] The choice of solvent is critical and should be determined experimentally to find a system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Q5: How is the free base 9H-Fluoren-9-amine converted to its hydrochloride salt?
A5: The free amine can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent and then adding a solution of hydrochloric acid (e.g., aqueous HCl or HCl in an organic solvent) until the pH is acidic (pH 1-2).[2] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of 9-Fluorenone Oxime
This protocol is adapted from a literature procedure with a reported yield of 92%.[1]
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Dissolve 9-fluorenone (1.8 g, 10 mmol) in ethanol (47 ml) in a round-bottom flask.
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Add a solution of hydroxylamine hydrochloride (2.75 g, 39.6 mmol) in water (7 ml) to the flask.
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Stir the resulting mixture at 70°C for 5 hours.
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After 5 hours, cool the reaction mixture and pour it into 150 ml of water.
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Extract the colorless precipitate with dichloromethane (2 x 75 ml).
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Dry the combined organic phases over anhydrous MgSO₄ and concentrate in vacuo to obtain 9-fluorenone oxime as a colorless solid.
Protocol 2: Reductive Amination of 9-Fluorenone
This protocol is based on a literature procedure with a reported yield of 70% for the free amine.[2]
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To a vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol), an iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], 1 mol%), and methanol (2.5 mL).
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Add solid ammonium formate (5 mmol, 10 equivalents) to the vial.
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Stir the solution at 37°C for 15 hours.
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Evaporate the solvent under reduced pressure.
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To isolate the free amine, adjust the pH to 10-12 with KOH and extract the product with dichloromethane. Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
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To obtain the hydrochloride salt, after solvent evaporation (step 4), add aqueous HCl dropwise until a pH of 1-2 is reached. Wash the solution with Et₂O. The aqueous layer containing the product can then be further processed.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: 9H-Fluoren-9-amine Hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 9H-Fluoren-9-amine hydrochloride?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere, such as argon, as it is known to be hygroscopic.[2] Keep the container tightly sealed to prevent moisture absorption.
Q2: What solvents are suitable for dissolving this compound?
A2: While specific quantitative solubility data is not widely published, as a hydrochloride salt, it is expected to have higher solubility in polar protic solvents like water, ethanol, and methanol. Its solubility in non-polar organic solvents is likely to be limited. Preliminary solubility testing in small volumes of the desired solvent is recommended.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the structure of the molecule, potential degradation pathways in solution under stress conditions (such as heat, light, and extreme pH) could include:
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Hydrolysis: The amine group could be susceptible to hydrolysis, particularly at elevated temperatures.
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Oxidation: The fluorene ring system and the amine group can be targets for oxidation, especially in the presence of oxidizing agents or exposure to air and light.
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Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV or visible light.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[3] This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution | - Low solubility at the prepared concentration.- Change in pH affecting solubility.- Use of a buffer in which the compound is not fully soluble. | - Attempt to dissolve the compound in a small amount of a co-solvent (e.g., ethanol, methanol) before adding the aqueous medium.- Adjust the pH of the solution; amine hydrochlorides are generally more soluble in acidic to neutral pH.- Test the solubility in different buffer systems. |
| Discoloration of the solution (e.g., turning yellow/brown) | - Oxidation of the compound.- Degradation due to light exposure. | - Prepare solutions fresh and use them promptly.- Degas solvents before use to remove dissolved oxygen.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Consider adding an antioxidant if compatible with the experimental design. |
| Appearance of new peaks in HPLC chromatogram | - Degradation of the compound. | - This is an indication of instability. Quantify the new peaks relative to the main peak to determine the rate of degradation.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Re-evaluate storage and handling conditions of the solution. |
| Loss of compound concentration over time | - Adsorption to the container surface.- Degradation. | - Use silanized glassware or polypropylene containers to minimize adsorption.- Confirm degradation by checking for the presence of new peaks in the HPLC chromatogram.- Ensure accurate and consistent sample preparation and analysis. |
Quantitative Data Summary
The following tables present hypothetical data based on typical behavior of amine hydrochlorides in solution to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Polarity | Predicted Solubility (mg/mL) |
| Water | High | > 10 |
| Methanol | High | > 10 |
| Ethanol | High | 5 - 10 |
| Acetonitrile | Medium | 1 - 5 |
| Dichloromethane | Low | < 0.1 |
| Hexane | Non-polar | < 0.01 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperature Conditions after 24 hours
| pH | Temperature (°C) | % Remaining (Hypothetical) | Observations |
| 3.0 | 4 | > 99 | Stable |
| 3.0 | 25 | > 98 | Stable |
| 3.0 | 60 | ~ 90 | Minor degradation |
| 7.0 | 4 | > 99 | Stable |
| 7.0 | 25 | ~ 97 | Minor degradation |
| 7.0 | 60 | ~ 85 | Moderate degradation |
| 9.0 | 4 | ~ 98 | Minor degradation |
| 9.0 | 25 | ~ 90 | Moderate degradation |
| 9.0 | 60 | ~ 70 | Significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
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Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
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Gradient Program (Example):
-
0-5 min: 95% A, 5% B
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5-20 min: Ramp to 50% A, 50% B
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20-25 min: Ramp to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 260-300 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Storage conditions for 9H-Fluoren-9-amine hydrochloride to prevent degradation
This technical support center provides guidance on the proper storage and handling of 9H-Fluoren-9-amine hydrochloride to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1] The recommended temperature range is 2-8°C. It is crucial to protect the compound from light, moisture, and atmospheric oxygen.
Q2: Why is an inert atmosphere important for storing this compound?
A2: The fluorene moiety, particularly at the 9-position, is susceptible to oxidation.[2][3][4] Exposure to atmospheric oxygen can lead to the formation of 9-fluorenone as a degradation product.[5][6] An inert atmosphere (e.g., argon or nitrogen) displaces oxygen and prevents this oxidative degradation.
Q3: What are the visible signs of degradation in my sample of this compound?
A3: A pure sample of this compound should be a white to off-white crystalline solid. The most common sign of degradation is a change in color, typically to yellow or brown. This discoloration is often indicative of the formation of oxidized impurities, such as 9-fluorenone.
Q4: Can I store this compound at room temperature?
A4: While some suppliers may indicate room temperature storage, for long-term stability and to minimize the risk of degradation, refrigerated storage at 2-8°C is strongly recommended, especially once the container has been opened.
Q5: How does light affect the stability of this compound?
A5: Aromatic amines are known to be sensitive to light and can undergo photodegradation.[7][8][9] To maintain the compound's purity, it should always be stored in a light-proof or amber-colored container in a dark location.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the degradation of this compound during your experiments.
| Problem/Observation | Potential Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of the starting material. | 1. Assess Purity: Check the appearance of your this compound. If it is discolored (yellowish or brownish), degradation is likely. Consider running a purity check (e.g., melting point, NMR, or HPLC). 2. Purification: If degradation is confirmed, you may need to purify the compound before use. Recrystallization is a common method for purifying solid organic compounds. 3. Use a Fresh Batch: If possible, use a fresh, unopened container of the reagent. |
| Poor solubility in the reaction solvent | Presence of insoluble impurities from degradation. | 1. Filter the Solution: If you observe insoluble particles, you can try to filter the solution before proceeding with your reaction. However, this does not remove soluble impurities. 2. Confirm Identity of Insoluble Material: If the problem persists, the insoluble material may be a degradation product. |
| Discoloration of the solid upon storage | Exposure to air, light, or moisture. | 1. Review Storage Protocol: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, in a refrigerator, and protected from light. 2. Inert Gas Purge: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen. |
Storage and Handling Workflow
The following diagram illustrates the recommended workflow for storing and handling this compound to prevent degradation.
Caption: Recommended workflow for storing and handling this compound.
Troubleshooting Suspected Degradation
This flowchart provides a logical approach to troubleshooting when you suspect your this compound has degraded.
Caption: Flowchart for troubleshooting suspected degradation of this compound.
References
- 1. This compound [acrospharma.co.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. researchgate.net [researchgate.net]
- 9. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
Technical Support Center: Handling 9H-Fluoren-9-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling of the hygroscopic compound 9H-Fluoren-9-amine hydrochloride. Adherence to these protocols is crucial for maintaining the integrity of the material and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: The term "hygroscopic" indicates that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also impact its chemical stability and reactivity in downstream applications.
Q2: How should I store this compound to minimize moisture absorption?
A2: To protect its integrity, this compound should be stored in a tightly sealed, airtight container. For long-term storage, it is recommended to place the primary container inside a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium sulfate. The storage area should be cool and dry.
Q3: What are the potential consequences of using this compound that has absorbed moisture?
A3: Using this compound that has been compromised by moisture can lead to several experimental issues:
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Inaccurate Weighing: The presence of water will lead to an overestimation of the amount of the compound being weighed, resulting in incorrect stoichiometry in reactions.
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Altered Physical Properties: The compound may become sticky or form clumps, making it difficult to handle and dispense accurately.
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Reduced Reactivity or Side Reactions: The presence of water can interfere with many chemical reactions, potentially leading to lower yields, the formation of byproducts, or complete reaction failure.
Q4: Can I dry this compound if it has been exposed to moisture?
A4: Yes, it is possible to dry the compound, but it must be done with care to avoid thermal decomposition. A common method is to dry the material in a vacuum oven at a mild temperature. The exact temperature and duration will depend on the extent of moisture absorption. It is crucial to verify the dryness of the material using a suitable analytical technique, such as Karl Fischer titration, before use.
Troubleshooting Guides
Issue 1: Inaccurate or Drifting Weight During Weighing
| Symptom | Possible Cause | Recommended Solution |
| The weight on the analytical balance continuously increases. | The compound is actively absorbing moisture from the air. | 1. Minimize the time the container is open. 2. Weigh the compound in a low-humidity environment, such as a glove box or a balance draft shield with a desiccant. 3. Use a "weighing by difference" technique: weigh the sealed container, dispense the desired amount quickly, and re-weigh the sealed container. The difference in weight is the amount of compound dispensed. |
| The weighed material appears clumpy or sticky. | Significant moisture has already been absorbed by the compound. | 1. Do not use the material directly. 2. Dry the material under vacuum at a gentle temperature. 3. After drying, re-analyze the water content to ensure it is within an acceptable range for your experiment. |
Issue 2: Inconsistent Results in Chemical Reactions
| Symptom | Possible Cause | Recommended Solution |
| Lower than expected reaction yields or formation of unexpected byproducts. | The presence of water from the hygroscopic starting material is interfering with the reaction chemistry. | 1. Ensure the this compound is properly dried and its water content is known before starting the reaction. 2. Use anhydrous solvents and reagents throughout the experimental setup. 3. Perform a small-scale trial reaction with rigorously dried starting material to confirm that moisture is the issue. |
Data Presentation
Representative Moisture Sorption Data
| Relative Humidity (%) | % Weight Gain (Moisture Uptake) | Hygroscopicity Classification |
| 20 | 0.15 | Slightly Hygroscopic |
| 40 | 0.8 | Slightly Hygroscopic |
| 60 | 2.5 | Hygroscopic |
| 80 | 8.0 | Hygroscopic |
| 90 | 16.0 | Very Hygroscopic |
Note: This data is for illustrative purposes and the actual moisture uptake of this compound may vary. It is strongly recommended to perform a DVS analysis or Karl Fischer titration to determine the specific hygroscopic properties of the batch being used.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
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Karl Fischer Titrator (Volumetric or Coulometric)
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Anhydrous Methanol (or other suitable solvent)
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Karl Fischer Reagent
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Airtight Syringe or Weighing Boat
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Analytical Balance
Methodology:
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System Preparation:
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Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
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Fill the titration vessel with anhydrous methanol and titrate to a dry endpoint to remove any residual moisture in the solvent.
-
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Sample Preparation and Introduction:
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Accurately weigh a suitable amount of this compound in a dry, sealed container. The sample size will depend on the expected water content and the type of titrator used.
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Quickly and carefully introduce the weighed sample into the titration vessel. For solids, this can be done using a dry weighing boat or by direct addition. For liquids or solutions, an airtight syringe should be used.
-
-
Titration:
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Start the titration immediately after adding the sample. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
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Calculation:
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The instrument's software will calculate the water content based on the amount of reagent consumed and the weight of the sample. The result is typically expressed as a percentage (%) or parts per million (ppm).
-
-
Troubleshooting:
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For strongly basic amines, the pH of the solution can shift, leading to side reactions and inaccurate results. If this is suspected, buffering the titration medium with a weak acid, such as benzoic or salicylic acid, is recommended.
-
Visualizations
Logical Workflow for Handling Hygroscopic this compound
Caption: Workflow for proper storage and handling of hygroscopic compounds.
Troubleshooting Decision Tree for Weighing Issues
Caption: Decision tree for troubleshooting weighing problems.
References
Technical Support Center: Optimizing Peptide Coupling with Fluorenylamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of reaction conditions for peptide coupling with fluorenylamines.
Frequently Asked Questions (FAQs)
Q1: Why are peptide coupling reactions with fluorenylamines often challenging?
A1: Fluorenylamines present a significant challenge in peptide coupling primarily due to steric hindrance. The bulky, rigid fluorenyl group can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction rate and leading to incomplete coupling and lower yields.[1] Additionally, the electronic properties of the aromatic fluorenyl ring can influence the nucleophilicity of the amine, further complicating the reaction.
Q2: What are the most common reasons for low coupling yields in these reactions?
A2: Low coupling yields with fluorenylamines can be attributed to several factors:
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Steric Hindrance: As mentioned, the bulky nature of the fluorenyl group is a primary obstacle.
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Reduced Nucleophilicity: The amine's reactivity may be diminished by the electronic effects of the fluorenyl group.[2][3]
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Peptide Aggregation: The hydrophobicity of the fluorenyl group can contribute to the aggregation of the peptide chain, especially in solid-phase peptide synthesis (SPPS), limiting reagent access.[4]
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Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically hindered amines. Standard reagents like DCC/DIC may prove insufficient.[5]
Q3: How can I monitor the progress of the coupling reaction?
A3: For solid-phase synthesis, qualitative colorimetric tests are commonly used to detect the presence of unreacted primary amines. The Kaiser test (ninhydrin test) is highly sensitive and will result in a dark blue color if free amines are present.[6] A negative test (colorless or yellow) indicates that the coupling is likely complete.
Q4: Can the choice of solvent impact the coupling efficiency?
A4: Yes, the solvent plays a crucial role. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation.[5] For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during peptide coupling with fluorenylamines.
Problem: Low or No Product Yield
Initial Assessment:
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Confirm Starting Material Integrity: Ensure the quality and purity of the fluorenylamine, the peptide, and all reagents.
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Review Reaction Conditions: Double-check stoichiometry of reagents, reaction time, and temperature.
Troubleshooting Workflow:
References
Troubleshooting incomplete reactions with 9H-Fluoren-9-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H-Fluoren-9-amine hydrochloride. The following sections address common issues encountered during reactions involving this compound, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound incomplete?
A1: Incomplete reactions are common and can stem from several factors. The most frequent issues include:
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Incomplete Neutralization: this compound is a salt. The amine must be deprotonated to its free base form to act as a nucleophile. Incomplete neutralization is a primary cause of low yield.
-
Poor Solubility: The hydrochloride salt and the free amine have different solubility profiles. Poor solubility of either the starting material or the free base in the chosen reaction solvent can lead to a sluggish or incomplete reaction.
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Steric Hindrance: The bulky fluorenyl group can sterically hinder the approach of the amine to the electrophile, slowing down the reaction rate.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of coupling reagents or bases can significantly impact the reaction outcome.
Q2: How do I effectively neutralize this compound for a reaction?
A2: To use 9H-Fluoren-9-amine as a nucleophile, it must first be converted to the free amine. This can be achieved in two main ways:
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Separate Extraction: Dissolve the hydrochloride salt in an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting free amine can then be used in your reaction.
-
In Situ Neutralization: Add a non-nucleophilic organic base directly to the reaction mixture. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are used. This method is often more convenient but may introduce impurities if the base or its corresponding salt is difficult to remove.
Q3: What are the best solvents for reactions involving 9H-Fluoren-9-amine?
A3: The choice of solvent is critical and depends on the specific reaction. Generally, polar aprotic solvents are good choices for dissolving both the hydrochloride salt (to some extent) and the free amine. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
For reactions requiring in situ neutralization, ensure the chosen solvent can dissolve the amine, the electrophile, and the base.
Troubleshooting Incomplete Reactions
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete Neutralization of the Amine Hydrochloride | Ensure complete deprotonation of the amine. If using an organic base in situ, add at least 1.1 equivalents. For sensitive reactions, consider a separate workup to isolate the free amine before proceeding. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble. See the solubility table below for guidance. Gentle heating may improve solubility, but monitor for potential side reactions. |
| Steric Hindrance from the Fluorenyl Group | Increase the reaction time and/or temperature. For amide couplings, use a more powerful coupling reagent (e.g., HATU, HBTU) that can overcome the steric barrier. |
| Low Reactivity of the Electrophile | If reacting with a carboxylic acid, ensure it is properly activated. For other electrophiles, consider more reactive analogs if available. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Side Reactions of the Coupling Reagent | Excess uronium/aminium reagents like HATU can sometimes lead to the formation of guanidinium byproducts with the amine. Use a slight excess of the carboxylic acid relative to the coupling reagent. |
| Over-acylation or Di-acylation | While the 9-amino group is the primary site of reaction, under harsh conditions or with highly reactive acylating agents, side reactions on the fluorene ring are possible, though less common for the amine itself. Use controlled stoichiometry and milder reaction conditions. |
| Decomposition of Reagents or Products | Ensure all reagents are fresh and stored under appropriate conditions (e.g., anhydrous for coupling reagents). Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition. |
Data Presentation
Table 1: Illustrative Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Acetonitrile (ACN) | Sparingly Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble |
| Ethyl Acetate | Poorly Soluble |
| Hexanes | Insoluble |
Note: This data is illustrative and based on general principles of solubility. Experimental verification is recommended.
Table 2: Optimization of Amide Coupling with a Sterically Hindered Carboxylic Acid
The following table provides an example of how reaction conditions can be optimized for the coupling of 9H-Fluoren-9-amine (after neutralization) with a sterically hindered carboxylic acid.
| Entry | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 24 | <10 |
| 2 | EDC/HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 24 | 35 |
| 3 | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 12 | 75 |
| 4 | HATU (1.2) | DIPEA (2.0) | DMF | 50 | 4 | 88 |
| 5 | PyBOP (1.2) | DIPEA (2.0) | DMF | 25 | 12 | 68 |
Experimental Protocols
Protocol 1: Neutralization and Isolation of 9H-Fluoren-9-amine (Free Base)
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Dissolution: Dissolve 1.0 g of this compound in 20 mL of deionized water.
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Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9. The free amine will precipitate.
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Extraction: Extract the aqueous suspension with dichloromethane (3 x 20 mL).
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Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the solid 9H-Fluoren-9-amine free base.
Protocol 2: In Situ Neutralization for Amide Coupling
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Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.2 equiv) to the mixture and stir for 10 minutes at room temperature.
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Coupling Reagent Addition: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 equiv) in anhydrous DMF. Add this solution to the reaction mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Perform standard aqueous washes (e.g., dilute HCl, saturated NaHCO₃, brine) to remove impurities.
Visualizations
Caption: A logical workflow for troubleshooting incomplete reactions.
Caption: General pathway for amide coupling reactions.
Technical Support Center: Scalable Synthesis of 9H-Fluoren-9-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the scalable synthesis of 9H-Fluoren-9-amine hydrochloride. Our aim is to address common challenges and provide practical solutions to achieve a high-purity product in a scalable and efficient manner.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Reductive Amination of 9-Fluorenone
Question: My reductive amination of 9-fluorenone to 9H-Fluoren-9-amine is resulting in low yields. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the reductive amination step can be attributed to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Inefficient Reducing Agent | While various reducing agents can be used, ammonium formate in the presence of a suitable catalyst is often effective for this transformation. | Use ammonium formate as the amine source and reducing agent in combination with a catalyst like [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] in methanol.[1] |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. | Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Temperature | The reaction temperature may be too low for efficient conversion or too high, leading to side reactions. | A reaction temperature of around 37°C has been shown to be effective.[1] |
| Incomplete Reaction | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A 24-hour reaction time has been reported.[1] |
Issue 2: Formation of Impurities During Synthesis
Question: I am observing significant impurity formation in my synthesis. How can I minimize side reactions?
Answer: Impurity formation is a common challenge in scaling up synthesis. The key is to control reaction conditions carefully.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Side Reactions from Starting Materials | The purity of the starting 9-fluorenone is crucial. Impurities in the starting material can lead to side products. | Use high-purity 9-fluorenone. Consider recrystallization or column chromatography of the starting material if necessary. |
| Over-reduction | If using a strong reducing agent, over-reduction of the fluorene ring system can occur. | Use a chemoselective method, such as catalytic transfer hydrogenation with ammonium formate.[1] |
| Oxidation of the Product | 9H-Fluoren-9-amine can be susceptible to air oxidation. | Work under an inert atmosphere, especially during product isolation and handling. |
Issue 3: Difficulties with Product Isolation and Purification
Question: I am struggling with the purification of this compound on a large scale. Column chromatography is not a viable option.
Answer: For scalable synthesis, avoiding chromatographic purification is ideal. A well-designed workup and crystallization procedure is key.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Emulsion Formation During Workup | The basic nature of the amine can lead to emulsions during aqueous workup. | Use brine washes to break emulsions. A slow and careful addition of the aqueous phase with efficient stirring can also help. |
| Product Loss During Extraction | The product may have some solubility in the aqueous phase, especially at a low pH. | Ensure the aqueous layer is sufficiently basic (pH 10-12) before extraction with an organic solvent to minimize the solubility of the free amine.[1] |
| Inefficient Crystallization | The choice of solvent is critical for obtaining a high-purity crystalline product. | A common method is to form the hydrochloride salt in a suitable solvent to induce crystallization. Ethanol is often used for this purpose.[2] Alternatively, the free amine can be recrystallized from a non-polar solvent like hexane or petroleum ether before conversion to the hydrochloride salt.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring high purity in the scalable synthesis of this compound?
A1: The most critical step is the final crystallization of the hydrochloride salt. Careful control of the solvent system, temperature, and cooling rate will have the most significant impact on the final purity, removing most of the process-related impurities.
Q2: How can I confirm the formation of the hydrochloride salt?
A2: The formation of the hydrochloride salt can be confirmed by several methods. A simple method is to check the melting point, which should be around 265-270 °C with decomposition.[3] Additionally, techniques like FTIR spectroscopy will show characteristic N-H stretching frequencies for the ammonium salt. Elemental analysis can also be used to confirm the presence of chlorine in the correct ratio.
Q3: What are the storage conditions for 9H-Fluoren-9-amine and its hydrochloride salt?
A3: 9H-Fluoren-9-amine should be stored under an inert atmosphere at 2-8°C in a dark place to prevent oxidation and degradation.[2] The hydrochloride salt is generally more stable but should also be stored in a cool, dry place away from light.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. This compound is harmful if swallowed and can cause skin and eye irritation.[4] It is also important to handle the reagents used in the synthesis, such as strong acids and bases, with appropriate personal protective equipment (PPE), including eye shields and gloves. All manipulations should be carried out in a well-ventilated fume hood.
Experimental Protocols
Reductive Amination of 9-Fluorenone
A general procedure for the reductive amination is as follows:
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To a reaction vessel equipped with a magnetic stirrer, add 9-fluorenone and the iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl]) in methanol under an inert atmosphere.[1]
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Add solid ammonium formate to the mixture.[1]
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Stir the solution at 37°C for 24 hours.[1]
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Monitor the reaction to completion by TLC or HPLC.
Workup and Isolation of 9H-Fluoren-9-amine
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Once the reaction is complete, evaporate the solvent under reduced pressure.[1]
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Add aqueous HCl dropwise to the residue until a pH of 1-2 is reached.[1]
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Wash the acidic aqueous solution with diethyl ether to remove non-basic impurities.[1]
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Collect the aqueous layer and adjust the pH to 10-12 using a base such as KOH or NaOH.[1]
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Extract the product into an organic solvent like dichloromethane (DCM).[1]
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 9H-Fluoren-9-amine.[1]
Formation and Crystallization of this compound
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Dissolve the crude 9H-Fluoren-9-amine in a suitable solvent such as ethanol.
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Add a solution of HCl in ethanol or bubble HCl gas through the solution until the precipitation of the hydrochloride salt is complete.
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Cool the mixture to enhance crystallization.
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Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: By-product Analysis in 9H-Fluoren-9-amine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9H-Fluoren-9-amine hydrochloride. The following information addresses common issues related to by-product formation and offers detailed experimental protocols for analysis and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound via reductive amination of 9-fluorenone?
A1: The primary by-products in the reductive amination of 9-fluorenone are typically:
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9-Fluorenol: Formed from the reduction of the starting material, 9-fluorenone.
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Di(9H-fluoren-9-yl)amine: An over-alkylation product resulting from the reaction of the newly formed 9H-Fluoren-9-amine with another molecule of 9-fluorenone followed by reduction.
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Unreacted 9-Fluorenone: Incomplete reaction can lead to the presence of the starting material in the final product.
Q2: How can I minimize the formation of these by-products?
A2: To minimize by-product formation, consider the following strategies:
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Control of Stoichiometry: Use a carefully controlled molar ratio of the amine source (e.g., ammonia or an ammonium salt) to 9-fluorenone to reduce the likelihood of over-alkylation. A large excess of the amine source is often recommended.
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Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures can sometimes favor the desired mono-amination over competing side reactions.
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Choice of Reducing Agent: The choice of reducing agent can influence the product distribution. Milder reducing agents may offer better selectivity.
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Stepwise Addition: Consider adding the reducing agent portion-wise to maintain a low concentration, which can help prevent the reduction of the starting ketone.
Q3: What analytical techniques are best suited for identifying and quantifying by-products in my this compound sample?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of this compound and separating it from non-volatile by-products like 9-fluorenol and di(9H-fluoren-9-yl)amine.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and unequivocal identification of by-products by comparing the spectra with known standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 9-fluorenone. Consider extending the reaction time or optimizing the temperature. |
| Inefficient reduction of the intermediate imine. | Ensure the reducing agent is active and used in sufficient quantity. The pH of the reaction can also affect the efficiency of some reducing agents. | |
| High Levels of 9-Fluorenol Impurity | The reducing agent is too reactive and reduces the starting ketone. | Use a milder or more selective reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred over sodium borohydride for reductive aminations as they are less likely to reduce ketones at neutral or slightly acidic pH.[1] |
| The reaction conditions favor ketone reduction. | Optimize the reaction temperature and pH. In some cases, pre-forming the imine before adding the reducing agent can minimize ketone reduction. | |
| Presence of Di(9H-fluoren-9-yl)amine | Over-alkylation of the product. | Use a large excess of the amine source (e.g., ammonia) relative to 9-fluorenone.[2] This will statistically favor the reaction of 9-fluorenone with the primary amine source over the product amine. |
| The reaction is run for an extended period at high temperatures. | Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product. | |
| Difficulty in Isolating Pure this compound | Co-precipitation of by-products with the hydrochloride salt. | Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or methanol/ether) can effectively remove less polar impurities. |
| The free base is not fully converted to the hydrochloride salt. | Ensure a slight excess of hydrochloric acid is used during the salt formation step and that the pH is sufficiently acidic. |
By-product Data
The following table summarizes the key analytical data for the main product and potential by-products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| 9H-Fluoren-9-amine | C₁₃H₁₁N | 181.24 | - | Aromatic protons, CH-NH₂ proton | Aromatic carbons, CH-NH₂ carbon at ~55-60 ppm |
| 9-Fluorenol | C₁₃H₁₀O | 182.22 | White to off-white solid | Aromatic protons (7.2-7.8), CH-OH proton (~5.5), OH proton (~1.7)[3] | Aromatic carbons, CH-OH carbon at ~75 ppm[3] |
| 9-Fluorenone | C₁₃H₈O | 180.21 | Bright yellow solid | Aromatic protons (7.2-7.7) | Aromatic carbons, C=O carbon at ~194 ppm[3] |
| Di(9H-fluoren-9-yl)amine | C₂₆H₁₉N | 345.44 | - | Aromatic protons, CH-NH-CH proton | Aromatic carbons, CH-NH-CH carbon |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the reductive amination of 9-fluorenone.
Materials:
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9-Fluorenone
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Ammonium formate or another ammonia source
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Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)
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Methanol
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Hydrochloric acid (HCl)
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Diethyl ether
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 9-fluorenone in methanol.
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Add the ammonium source (e.g., ammonium formate) to the solution.
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Stir the mixture at room temperature for a designated period to allow for imine formation.
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Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Add water to the residue and extract the aqueous layer with diethyl ether to remove unreacted non-polar starting material.
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Adjust the pH of the aqueous layer to ~1-2 with concentrated HCl to precipitate the hydrochloride salt.
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Filter the precipitate, wash with cold water, and then with diethyl ether.
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To further purify, the crude hydrochloride salt can be dissolved in a minimal amount of hot ethanol and recrystallized by the slow addition of diethyl ether.
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Alternatively, the free base can be isolated by basifying the aqueous layer with a base (e.g., NaOH) to pH >10, followed by extraction with DCM, drying over anhydrous sodium sulfate, and evaporation of the solvent. The free base can then be converted to the hydrochloride salt.
HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its by-products.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
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Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water.
GC-MS Method for Impurity Identification
This method is suitable for the identification of volatile and semi-volatile impurities.
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Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Injector Temperature: 250 °C
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Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Detector: Electron Ionization (EI) at 70 eV.
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Scan Range: 40-450 amu.
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Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with an agent like BSTFA may be necessary to improve the volatility and chromatographic behavior of the amine and alcohol functional groups.[4]
NMR Spectroscopy for Structural Elucidation
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¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).
-
Analysis:
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For 9H-Fluoren-9-amine , expect aromatic proton signals between 7.0 and 8.0 ppm and a characteristic signal for the proton at the 9-position.
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For 9-Fluorenol , look for a characteristic peak for the proton at the 9-position (around 5.5 ppm in CDCl₃) and the hydroxyl proton.[3] The ¹³C NMR will show a signal for the carbon at the 9-position around 75 ppm.[3]
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For Di(9H-fluoren-9-yl)amine , the spectrum will be more complex, but the integration of the aromatic to the aliphatic protons can help in its identification.
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Visualizing Reaction Pathways and Workflows
Reaction Pathway for 9H-Fluoren-9-amine Synthesis and By-product Formation
Caption: Synthesis of 9H-Fluoren-9-amine HCl and potential by-products.
Experimental Workflow for By-product Analysis
References
Technical Support Center: Managing 9H-Fluoren-9-amine Hydrochloride in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acidity of 9H-Fluoren-9-amine hydrochloride in various chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 9H-Fluoren-9-amine and how does its hydrochloride salt form affect its reactivity?
A1: The predicted pKa of the protonated form of 9H-Fluoren-9-amine is approximately 8.18.[1] As a hydrochloride salt, the amine group is protonated, forming an ammonium ion. This protonation renders the nitrogen lone pair unavailable for nucleophilic attack, thus inhibiting its reactivity in many common reactions such as acylation, alkylation, and coupling reactions.[2] To achieve the desired reactivity, the free amine must be generated in situ or in a preliminary step by neutralization of the hydrochloride salt.
Q2: How do I neutralize this compound to its free amine form for a reaction?
A2: Neutralization can be achieved by adding a suitable base. The choice of base depends on the specific requirements of your reaction.
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For in situ neutralization: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[2] Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt, with a slight excess often used to drive the equilibrium.
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For isolation of the free amine: An aqueous solution of a weak inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to basify an aqueous solution or suspension of the hydrochloride salt.[3] The free amine can then be extracted into an organic solvent.[4]
Q3: My reaction with this compound is not proceeding or giving low yields. What are the likely causes related to acidity?
A3: Low or no reactivity is often due to the protonated state of the amine.
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Insufficient Base: If you are attempting an in situ neutralization, ensure you are using at least a stoichiometric amount of base relative to the this compound. An acid-base reaction between a carboxylic acid and the free amine can also consume the base, so additional equivalents may be necessary in reactions like amide couplings.[5]
-
Incorrect Base Choice: A base that is too weak may not sufficiently deprotonate the amine hydrochloride. Conversely, a very strong base might cause unwanted side reactions.
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Reaction with Acidic Byproducts: Some reactions generate acidic byproducts (e.g., HCl in acyl chloride reactions) which can protonate the free amine, quenching the reaction. In such cases, more than two equivalents of a base are often required.
Q4: Can I use this compound directly in a reaction without adding a base?
A4: In most cases where the amine's nucleophilicity is required, direct use without a base is not feasible. The protonated amine is not nucleophilic.[2] However, in some specific protocols, the reaction conditions themselves might be basic enough to liberate the free amine, or the reaction may proceed through a different mechanism where the hydrochloride salt is reactive. Always consult the specific reaction protocol.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Neutralization of 9H-Fluoren-9-amine HCl | Increase the equivalents of non-nucleophilic base (e.g., DIPEA, TEA) to 2.2-2.5 equivalents. This will neutralize the amine salt and any acidic species generated during the reaction. |
| Protonation of the Free Amine by Carboxylic Acid | Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound. This minimizes the direct acid-base reaction between the carboxylic acid and the amine. |
| Suboptimal pH for the Coupling Reagent | Ensure the reaction medium is not overly acidic or basic, as this can affect the stability and efficiency of the coupling reagent (e.g., HATU, EDC). The use of a non-nucleophilic base helps maintain a suitable pH. |
| Hydrolysis of Activated Intermediates | Use anhydrous solvents and reagents to prevent the hydrolysis of the activated carboxylic acid species, which is a common side reaction. |
Issue 2: Side Product Formation in Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Dialkylation) | Use a milder base or a stoichiometric amount of a stronger, non-nucleophilic base to generate the free amine. Add the alkylating agent slowly and at a lower temperature to control the reaction rate. |
| Elimination Reactions with the Alkylating Agent | If using a sterically hindered base, it might promote elimination (E2) side reactions with the alkylating agent. Consider using a less hindered base if elimination is a significant issue. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the basic conditions of the reaction. For example, avoid protic solvents if using a very strong base. |
Quantitative Data Summary
The following table summarizes the effect of base equivalency on the yield of a model amide coupling reaction between this compound and benzoic acid using HATU as the coupling agent.
| Equivalents of DIPEA | Reaction Time (h) | Yield (%) | Purity (%) |
| 1.0 | 24 | 15 | 85 |
| 1.5 | 12 | 65 | 92 |
| 2.0 | 6 | 92 | 98 |
| 2.5 | 6 | 93 | 98 |
Data is illustrative and based on general principles of amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using this compound
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To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.2 eq.).
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Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Generation and Isolation of Free 9H-Fluoren-9-amine
-
Dissolve this compound in a mixture of water and dichloromethane (1:1).
-
Slowly add a saturated aqueous solution of NaHCO₃ while stirring until the aqueous layer reaches a pH of 8-9.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the free 9H-Fluoren-9-amine. The free amine should be used immediately or stored under an inert atmosphere.[4]
Visual Guides
Caption: Workflow for in-situ neutralization and amide coupling.
References
Validation & Comparative
A Researcher's Guide to Amine Protection: A Comparative Analysis of Fmoc, Boc, and Cbz Protecting Groups
In the landscape of organic synthesis, particularly within the realms of peptide synthesis and the development of complex pharmaceuticals, the strategic selection of amine protecting groups is a critical determinant of synthetic success. The ability to reversibly mask the reactivity of an amine functionality is paramount to avoiding unwanted side reactions and achieving high yields of the desired product. This guide provides an objective, data-driven comparison of three of the most ubiquitous amine protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).
For the purpose of this guide, we will consider "9H-Fluoren-9-amine hydrochloride" as a conceptual precursor to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, as the fluorenyl moiety is the key structural feature. This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear overview of each group's performance, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Fmoc, Boc, and Cbz lies in their lability under different chemical conditions, which forms the basis of their "orthogonality." Orthogonal protecting groups can be selectively removed in the presence of one another, a crucial strategy in multi-step synthesis.[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is labile to basic conditions, typically cleaved by a solution of piperidine in an organic solvent.[3][4] It is stable to acidic conditions, making it orthogonal to the acid-labile Boc group.[5]
-
Boc (tert-butyloxycarbonyl): The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][6] Its stability towards bases and catalytic hydrogenation makes it orthogonal to both Fmoc and Cbz groups.[2]
-
Cbz (benzyloxycarbonyl): Also known as Z-group, Cbz is typically removed by catalytic hydrogenolysis.[4][7] It exhibits stability under both acidic and basic conditions, rendering it orthogonal to Boc and Fmoc.[8]
Quantitative Performance Comparison
The selection of a protecting group is often a trade-off between stability, ease of removal, and potential side reactions. The following tables summarize key performance indicators for Fmoc, Boc, and Cbz.
Table 1: Stability of Amine Protecting Groups under Various Conditions
| Condition | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Strong Acids (e.g., TFA, HCl) | Stable[5] | Labile[4][6] | Generally Stable (cleaved by strong HBr/HOAc)[8] |
| Weak Acids (e.g., Acetic Acid) | Stable | Stable | Stable |
| Strong Bases (e.g., NaOH) | Labile | Stable | Stable |
| Weak Bases (e.g., Piperidine) | Labile[3][4] | Stable | Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (quasi-orthogonal to Cbz)[5] | Stable[2] | Labile[4][7] |
| Nucleophiles | Generally Stable | Stable | Stable |
Table 2: Typical Reaction Conditions and Yields for Protection and Deprotection
| Process | Protecting Group | Reagents | Typical Reaction Time | Typical Yield |
| Protection | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | 1-4 hours | >90% |
| Boc | Boc₂O, Base (e.g., TEA, NaOH) | 1-12 hours | >95%[9] | |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | 2-4 hours | >90%[8] | |
| Deprotection | Fmoc | 20% Piperidine in DMF | 5-20 minutes | >99% (in SPPS)[10] |
| Boc | 25-50% TFA in DCM | 1-3 hours | >95%[8] | |
| Cbz | H₂, 10% Pd/C in MeOH or EtOH | 2-16 hours | >90%[11] |
Table 3: Common Side Reactions and Mitigation Strategies
| Protecting Group | Common Side Reactions | Mitigation Strategies |
| Fmoc | Diketopiperazine formation: Especially with Pro or Gly at the C-terminus.[7][12] | Use of 2-chlorotrityl chloride (CTC) resin; introduction of dipeptide units.[7] |
| Racemization: Can occur during activation for coupling.[4] | Use of coupling additives like HOBt or Oxyma. | |
| Boc | Alkylation of sensitive residues: The tert-butyl cation generated during deprotection can modify Trp and Met.[10] | Use of scavengers like triisopropylsilane (TIS) or thioanisole.[10] |
| Aspartimide formation: Particularly in Asp-Gly sequences.[13] | Use of the β-cyclohexyl ester of aspartic acid.[10] | |
| Cbz | Catalyst poisoning: Sulfur-containing amino acids can deactivate the Pd catalyst.[11] | Use of higher catalyst loading or alternative catalysts.[11] |
| Over-reduction: Reduction of other functional groups (e.g., alkenes, alkynes). | Use of transfer hydrogenation or alternative deprotection methods. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary amine are provided below. Note that optimal conditions may vary depending on the specific substrate.
Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure: [8]
-
Dissolve the primary amine (1.0 equiv) in DCM or THF.
-
Add TEA (1.1 equiv) or an aqueous solution of NaOH.
-
Add Boc₂O (1.1-1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, if using an aqueous base, separate the organic layer. If using TEA, wash the reaction mixture with water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Cbz Protection of a Primary Amine
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane/water mixture or DCM
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.
Fmoc Protection of a Primary Amine
Materials:
-
Primary amine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/water mixture or DMF
Procedure:
-
Dissolve the primary amine in the solvent system.
-
Add an aqueous solution of NaHCO₃.
-
Add Fmoc-OSu or Fmoc-Cl (1.05 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the Fmoc-protected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure: [8]
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure: [11]
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a suitable flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Secure a hydrogen-filled balloon to the flask or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc protected amine (e.g., on a solid support for SPPS)
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection to ensure complete removal.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflows and chemical principles discussed.
Caption: General experimental workflow for amine protection.
Caption: Orthogonal deprotection strategies for Fmoc, Boc, and Cbz.
Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Fmoc, Boc, and Cbz as an amine protecting group is a strategic decision that profoundly influences the design and outcome of a synthetic route. The Fmoc group, with its mild base-lability, has become the cornerstone of modern solid-phase peptide synthesis. The Boc group offers robustness and is ideal for substrates sensitive to hydrogenolysis but stable to acid. The Cbz group, while being one of the oldest, remains highly relevant, particularly in solution-phase synthesis and for its tendency to induce crystallinity, which can simplify purification.
A thorough understanding of the stability, orthogonality, and potential side reactions associated with each protecting group is essential for researchers, scientists, and drug development professionals. By leveraging the comparative data and experimental protocols presented in this guide, synthetic chemists can make more informed decisions, leading to more efficient and successful syntheses of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
Comparative study of fluorenyl-based protecting groups in peptide synthesis
A Comparative Guide to Fluorenyl-Based Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a cornerstone of successful solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the industry standard for Nα-amino protection due to its versatility and mild cleavage conditions. This guide provides an objective comparison of the Fmoc protecting group with other fluorenyl-based alternatives, supported by available experimental data and detailed methodologies.
Introduction to Fluorenyl-Based Protecting Groups
The utility of fluorenyl-based protecting groups in peptide synthesis stems from their characteristic base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This orthogonality is a key advantage of the popular Fmoc-SPPS methodology.
The most widely used fluorenyl-based protecting group is the Fmoc group itself. Its removal is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent.[1] This mild deprotection condition preserves acid-sensitive functionalities within the peptide and on the solid support.[2]
The Standard: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the most extensively used Nα-protecting group in modern SPPS.[2] Its popularity is due to a combination of favorable characteristics that contribute to high-yield and high-purity peptide synthesis.
Key Advantages of the Fmoc Group:
-
Mild Cleavage Conditions: The Fmoc group is readily cleaved by weak bases, most commonly 20% piperidine in N,N-dimethylformamide (DMF), which is compatible with most acid-labile side-chain protecting groups.[1]
-
High Yields and Reproducibility: The Fmoc strategy consistently delivers high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[3]
-
Reduced Side Reactions: The mild deprotection conditions minimize acid-catalyzed side reactions such as the formation of t-butyl cations, which can lead to alkylation of sensitive residues like tryptophan and methionine.[3]
-
Automation Friendly: The reaction cycles of Fmoc-SPPS are highly amenable to automation, which has facilitated the rapid and routine synthesis of peptides.
-
UV Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[1]
Potential Disadvantages:
-
Diketopiperazine Formation: At the dipeptide stage, the free N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly when followed by glycine, serine, or asparagine. This can lead to racemization and the formation of β-aspartyl peptides.
An Alternative for Racemization-Prone Residues: The 9-Phenyl-9-fluorenyl (Pf) Group
The 9-phenyl-9-fluorenyl (Pf) group is a sterically hindered fluorenyl-based protecting group that has found a niche application in preventing racemization, especially of α-amino aldehydes.[4]
Key Advantages of the Pf Group:
-
Prevention of Racemization: The bulky nature of the Pf group effectively shields the α-proton, preventing its abstraction and subsequent racemization, which can be a significant issue with standard protecting groups, particularly for sensitive amino acids or under certain reaction conditions.[4]
-
Configurational Stability: N-Pf-protected amino aldehydes exhibit high configurational stability, even during purification by flash chromatography.[4]
Disadvantages and Limitations:
-
Harsh Cleavage Conditions: Unlike the mild base-lability of the Fmoc group, the Pf group is typically removed by harsher methods such as hydrogenolysis or treatment with strong acids, limiting its orthogonality with many standard side-chain protecting groups.[4]
-
Steric Hindrance: The significant steric bulk of the Pf group can sometimes hinder coupling reactions, potentially requiring longer reaction times or more potent coupling reagents.
-
Limited Commercial Availability: Compared to the wide array of commercially available Fmoc-protected amino acids, Pf-protected building blocks are less common.
Side-Chain Protection in Fmoc-SPPS: The Case of 2-Phenylisopropyl (2-PhiPr)
While not an Nα-protecting group, the 2-phenylisopropyl (2-PhiPr) ester is a notable fluorenyl-related side-chain protecting group for aspartic and glutamic acid. It offers a quasi-orthogonal protection strategy within the Fmoc-SPPS framework.
Key Features of the 2-PhiPr Group:
-
Selective Cleavage: The 2-PhiPr group can be selectively removed using a mild acid treatment (e.g., 1% trifluoroacetic acid in dichloromethane) in the presence of other acid-labile side-chain protecting groups like t-butyl esters.[5] This feature is particularly valuable for the on-resin synthesis of side-chain cyclized peptides.[4]
-
Reduced Aspartimide Formation: The steric bulk of the 2-PhiPr group can help to suppress the formation of aspartimide intermediates.[1]
Data Presentation: Comparative Summary
| Characteristic | 9-Fluorenylmethoxycarbonyl (Fmoc) | 9-Phenyl-9-fluorenyl (Pf) | 2-Phenylisopropyl (2-PhiPr) (Side-Chain) |
| Primary Application | General Nα-amino protection in SPPS | Nα-amino protection to prevent racemization | Side-chain carboxyl protection of Asp/Glu |
| Cleavage Conditions | Mild base (e.g., 20% piperidine in DMF) | Hydrogenolysis or strong acid | Mild acid (e.g., 1% TFA in DCM) |
| Orthogonality | Orthogonal to acid-labile side-chain groups | Not orthogonal to many standard side-chain groups | Quasi-orthogonal to t-butyl-based groups |
| Key Advantage | Mild cleavage, high yields, automation friendly | Prevents racemization of sensitive residues | Selective deprotection for on-resin modifications |
| Key Disadvantage | Potential for diketopiperazine and aspartimide formation | Harsh cleavage conditions, steric hindrance | Not a Nα-protecting group |
Experimental Protocols
Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the essential steps for a single coupling cycle in Fmoc-SPPS.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh reagent for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add a base (e.g., DIPEA) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Wash the resin with DMF.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Mandatory Visualization
References
Efficacy of Fluorenyl-Based Strategies in Preventing Racemization During Peptide Synthesis: A Comparative Guide
For Immediate Release
FAWN CREEK, KS – December 29, 2025 – For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, maintaining stereochemical integrity is paramount. The racemization of amino acids during peptide synthesis can lead to the formation of diastereomeric impurities, compromising the biological activity and therapeutic efficacy of the final product. This guide provides a comprehensive comparison of the efficacy of fluorenyl-based methodologies, primarily the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, against other alternatives in preventing racemization.
Initial inquiries regarding the efficacy of 9H-Fluoren-9-amine hydrochloride in preventing racemization did not yield evidence of its use for this application in the scientific literature. However, the fluorenyl moiety is the cornerstone of the widely adopted Fmoc solid-phase peptide synthesis (SPPS) strategy, which is a principal method for minimizing racemization. This guide will, therefore, focus on the efficacy of the Fmoc protecting group and compare it with alternative strategies and the use of coupling additives.
Executive Summary
The prevention of racemization is a critical challenge in peptide synthesis, particularly when activating and coupling amino acids. The most common mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate, which can lead to the loss of stereochemical purity. The choice of Nα-protecting group is a crucial factor in mitigating this risk. The Fmoc protecting group, due to its urethane structure, is highly effective at suppressing oxazolone formation.[1]
This guide presents a comparison of the Fmoc and tert-Butoxycarbonyl (Boc) protecting group strategies, along with the impact of various coupling reagents and additives on the degree of racemization for sensitive amino acids such as Cysteine (Cys) and Histidine (His).
Comparative Analysis of Protecting Groups: Fmoc vs. Boc
The two most common strategies in solid-phase peptide synthesis are based on the base-labile Fmoc group and the acid-labile Boc group. The choice between these two fundamentally impacts the extent of racemization.
| Feature | Fmoc Strategy | Boc Strategy |
| Deprotection Condition | Base-labile (e.g., piperidine in DMF) | Acid-labile (e.g., TFA in DCM) |
| Racemization Propensity | Generally lower due to the urethane structure of the Fmoc group which suppresses oxazolone formation.[] | Can be higher, particularly if a strong base is used for neutralization before coupling. However, the protonated state of the N-terminal amine after deprotection can offer some protection against racemization.[3] |
| Compatibility | Compatible with a wide range of modern, efficient coupling reagents that can further reduce racemization.[] | Traditionally paired with carbodiimide reagents like DCC, often requiring additives to suppress racemization.[] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, the coupling conditions, and the protecting groups used. Below are tables summarizing quantitative data for the racemization-prone amino acids, Histidine and Cysteine.
Table 1: Racemization of Histidine Derivatives
The choice of side-chain protection for Histidine is critical in preventing racemization. The data below compares the performance of different protected Fmoc-Histidine derivatives.
| Histidine Derivative | Coupling Reagent/Method | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | TBTU/DIEA | 4.5% | [4] |
| Fmoc-His(Trt)-OH | PyBOP/DIEA | 12.7% | [4] |
| Fmoc-His(Trt)-OH | DCC/HOBt | 2.8% | [4] |
| Fmoc-His(Trt)-OH | DEPBT/DIEA | 0.8% | [4] |
| Fmoc-His(Boc)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [5] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |
| Fmoc-His(Boc)-OH | Microwave at 80°C | 0.8% | [5] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | [5] |
Table 2: Racemization of Cysteine Derivatives
Cysteine is another amino acid that is highly susceptible to racemization during coupling.
| Coupling Method | Base | Additive | % D-Cys Formation | Reference |
| HBTU | DIEA | - | 10.5% | [6] |
| HATU | DIEA | - | 8.2% | [6] |
| HCTU | DIEA | - | 9.8% | [6] |
| TBTU | DIEA | - | 11.2% | [6] |
| DIPCDI | - | HOBt | 1.8% | [6] |
| DIPCDI | - | Oxyma | 1.5% | [6] |
The Role of Coupling Additives
Coupling additives are frequently used to suppress racemization, especially when using carbodiimide coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivative HOAt react with the activated amino acid to form an active ester that is less prone to racemization.
Experimental Protocols
Protocol for Quantification of Amino Acid Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the enantiomeric purity of amino acids in a synthetic peptide.
1. Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
For peptides containing Cys or Met, add a scavenger such as phenol (1% w/v).
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl or the initial mobile phase for HPLC analysis.
2. Chiral HPLC Analysis:
-
Method A: Direct Separation on a Chiral Stationary Phase (CSP)
-
Column: A suitable chiral column (e.g., CROWNPAK CR+, Chirobiotic T).
-
Mobile Phase: Typically an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., perchloric acid or TFA), as recommended by the column manufacturer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the amino acids (e.g., 210 nm).
-
Analysis: Inject the hydrolyzed sample. The L- and D-enantiomers will be separated into distinct peaks. Calculate the percentage of the D-isomer by integrating the peak areas.
-
-
Method B: Indirect Separation via Derivatization
-
Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3] The resulting diastereomers can be separated on a standard achiral reversed-phase column.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like TFA is typically used.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for FDAA derivatives).[3]
-
Analysis: Inject the derivatized sample. The diastereomers corresponding to the L- and D-amino acids will be separated. Calculate the percentage of the D-isomer from the peak areas.
-
Calculation of Racemization:
% Racemization = [Area of D-enantiomer peak / (Area of L-enantiomer peak + Area of D-enantiomer peak)] x 100
Mandatory Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by the Fmoc group.
Caption: Workflow for comparing racemization under different peptide synthesis conditions.
Conclusion
While no evidence supports the use of this compound as a racemization suppressant, the fluorenyl moiety in the form of the Fmoc protecting group is a highly effective and widely used tool for maintaining the stereochemical integrity of synthetic peptides. The choice of protecting group strategy, coupling reagents, and additives significantly impacts the level of racemization. For sensitive amino acids like Histidine and Cysteine, the use of appropriate side-chain protecting groups in conjunction with the Fmoc strategy and optimized coupling conditions is crucial for the synthesis of high-purity peptides for research and therapeutic applications.
References
- 1. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 9H-Fluoren-9-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 9H-Fluoren-9-amine and its derivatives. The unique structural and electronic properties of the fluorenyl framework make these compounds valuable scaffolds in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing novel therapeutic agents and functional materials. This document summarizes key reactivity parameters, provides detailed experimental protocols for their determination, and illustrates the underlying principles of their chemical behavior.
Reactivity Overview
The reactivity of 9H-Fluoren-9-amine is primarily governed by the nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is available to attack electrophiles, making it a key site for chemical modifications. The aromatic fluorenyl ring system influences this reactivity through its electronic effects. Substituents on the fluorenyl ring can either enhance or diminish the nucleophilicity of the amino group, thereby modulating the overall reactivity of the molecule.
Quantitative Comparison of Basicity
| Compound | Substituent (Position) | Predicted pKa | Expected Trend in Basicity |
| 9H-Fluoren-9-amine | None | ~8.18[1] | Reference Compound |
| 2-Nitro-9H-fluoren-9-amine | 2-NO₂ | Lower than parent | Decreased basicity due to the strong electron-withdrawing effect of the nitro group. |
| 2,7-Dibromo-9H-fluoren-9-amine | 2,7-di-Br | Lower than parent | Decreased basicity due to the electron-withdrawing inductive effect of the bromine atoms. |
| 2-Methoxy-9H-fluoren-9-amine | 2-OCH₃ | Higher than parent | Increased basicity due to the electron-donating resonance effect of the methoxy group. |
| 9-Methyl-9H-fluoren-9-amine | 9-CH₃ | Higher than parent | Increased basicity due to the electron-donating inductive effect of the methyl group. |
Note: The pKa values for the derivatives are qualitative predictions based on the electronic effects of the substituents. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of pKa by Spectrophotometry
This protocol outlines a general method for determining the pKa of an aromatic amine using UV-Vis spectrophotometry.
Materials:
-
9H-Fluoren-9-amine derivative
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solution
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 9H-Fluoren-9-amine derivative in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.
-
Spectrophotometric Measurement:
-
For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and unprotonated forms of the amine.
-
-
Data Analysis:
-
Measure the absorbance at λmax for each pH.
-
Plot absorbance versus pH.
-
The pKa is the pH at which the absorbance is halfway between the maximum and minimum values.
-
Protocol 2: Kinetic Study of N-Acylation
This protocol describes a method to compare the nucleophilic reactivity of 9H-Fluoren-9-amine derivatives by studying the kinetics of their N-acylation reaction with a standard electrophile, such as acetic anhydride.
Materials:
-
9H-Fluoren-9-amine derivative
-
Acetic anhydride
-
A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, if necessary to neutralize acid byproduct)
-
Analytical technique for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the 9H-Fluoren-9-amine derivative in the chosen solvent.
-
Initiation of Reaction: Add a known concentration of acetic anhydride to initiate the reaction. If a base is used, it should be added prior to the acylating agent.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent).
-
Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method to determine the concentration of the remaining amine or the formed amide.
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Calculate the second-order rate constant (k) for the reaction.
-
Compare the rate constants obtained for different derivatives to establish a relative reactivity order.
-
Mandatory Visualizations
Caption: General reaction pathway for the nucleophilic substitution of 9H-Fluoren-9-amine derivatives.
Caption: Experimental workflow for a kinetic study of N-acylation.
Discussion of Reactivity Trends
The reactivity of 9H-Fluoren-9-amine derivatives is significantly influenced by the electronic nature of substituents on the fluorene ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Br, -Cl) groups decrease the electron density on the aromatic ring and, through inductive and/or resonance effects, reduce the electron density on the nitrogen atom. This leads to a decrease in the amine's basicity and nucleophilicity, resulting in a slower reaction rate with electrophiles.
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density on the aromatic ring. This effect is transmitted to the amino group, enhancing its basicity and nucleophilicity. Consequently, derivatives with EDGs are expected to react faster with electrophiles compared to the unsubstituted parent compound.
-
Steric Effects: Bulky substituents near the 9-amino group can hinder the approach of electrophiles, leading to a decrease in reaction rates, regardless of their electronic effects.
By systematically modifying the substituents on the 9H-Fluoren-9-amine scaffold, researchers can fine-tune the reactivity of these compounds for specific applications in drug design and materials science. The protocols and principles outlined in this guide provide a framework for the rational design and comparative evaluation of novel 9H-Fluoren-9-amine derivatives.
References
Performance of 9H-Fluoren-9-amine Hydrochloride in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for optimizing reaction conditions, ensuring compound stability, and achieving desired performance in various applications. This guide provides a comprehensive comparison of the performance of 9H-Fluoren-9-amine hydrochloride in different solvent systems, supported by illustrative experimental data and detailed methodologies.
Overview of this compound
This compound is the salt of the aromatic amine 9-aminofluorene.[1] Its structure, featuring a polycyclic aromatic fluorene backbone, imparts unique fluorescent properties, making it a compound of interest for applications such as fluorescent labeling and as a synthetic intermediate.[2] The hydrochloride form is expected to enhance its solubility in aqueous media compared to the free base.[3][4][5]
Performance in Different Solvent Systems
The choice of solvent significantly impacts the solubility, stability, and reactivity of this compound. This section provides a comparative analysis of its performance in a range of common laboratory solvents.
Solubility Profile
The solubility of this compound is a key parameter for its handling and application. As a salt of an organic amine, its solubility is dictated by the polarity of the solvent and its ability to solvate the ionic and organic components of the molecule.[6] The large, nonpolar fluorene structure suggests better solubility in organic solvents, while the hydrochloride salt form promotes solubility in polar, protic solvents, particularly water.[2][3]
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solvent Type | Predicted Solubility (mg/mL) | Observations |
| Water (pH 7) | Polar Protic | ~5 | Moderately soluble, aided by the hydrochloride salt. |
| Water (pH 3) | Polar Protic (Aqueous Acid) | > 50 | High solubility due to the protonated amine.[3][5] |
| Methanol | Polar Protic | ~20 | Good solubility. |
| Ethanol | Polar Protic | ~15 | Good solubility. |
| Acetonitrile | Polar Aprotic | ~5 | Moderate solubility. |
| Dichloromethane (DCM) | Non-polar | < 1 | Poorly soluble. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~30 | High solubility, common solvent for Fmoc-derivatives.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | High solubility. |
| Tetrahydrofuran (THF) | Non-polar | < 1 | Poorly soluble. |
| Toluene | Non-polar | < 0.1 | Insoluble. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide solvent selection.
Stability Assessment
The stability of this compound can be influenced by the solvent, temperature, and exposure to light. Aromatic amines are susceptible to oxidative degradation, and the fluorenyl group may undergo side reactions under certain conditions.[8]
Table 2: Illustrative Stability of this compound in Selected Solvents
| Solvent | Condition | Incubation Time (24h) | Predicted Degradation (%) | Potential Degradation Products |
| Methanol | Room Temperature, Light | 24h | < 2% | Minimal degradation. |
| Methanol | 50°C, Dark | 24h | ~5% | Minor thermal degradation products. |
| Dichloromethane | Room Temperature, Light | 24h | ~10% | Potential for photo-degradation products. |
| N,N-Dimethylformamide (DMF) | Room Temperature, Light | 24h | < 3% | Generally stable, but impurities in DMF can react with fluorenyl compounds.[7] |
| Water (pH 7) | Room Temperature, Light | 24h | < 2% | Stable in neutral aqueous solution. |
| Water (pH 9) | Room Temperature, Light | 24h | ~8% | Increased degradation in basic conditions. |
Note: This data is hypothetical and serves as a guideline for stability considerations.
Comparison with Alternative Amine-Reactive Fluorescent Probes
9H-Fluoren-9-amine can be considered a potential fluorescent probe for labeling applications. Its performance can be compared with other established amine-reactive fluorescent probes.
Table 3: Comparison of 9H-Fluoren-9-amine with Other Fluorescent Probes
| Probe | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| 9H-Fluoren-9-amine | Primary Amine | ~300 | ~320 | Simple structure, potential for derivatization. | Requires activation to react with other molecules. |
| Fluorescamine | Lactone | ~380 | ~475 | Non-fluorescent until reaction with primary amines.[9][10] | Reacts rapidly with water.[10] |
| NBD-Cl | Chloro | ~465 | ~535 | Reacts with both primary and secondary amines.[9][10] | Lower quantum yield in water.[10] |
| FITC | Isothiocyanate | ~495 | ~519 | High quantum yield, well-established probe.[9] | Conjugate stability can be an issue.[11] |
| Alexa Fluor 488 NHS Ester | NHS Ester | ~495 | ~519 | High photostability and brightness.[9] | Higher cost. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible results.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol for Stability Assessment (Forced Degradation Study)
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the solutions to various stress conditions, such as:
-
Acidic/Basic Hydrolysis: Add HCl or NaOH to the aqueous solutions and heat (e.g., 60°C for 24 hours).
-
Oxidative Degradation: Add a small percentage of hydrogen peroxide and keep at room temperature.[8]
-
Thermal Degradation: Heat the solutions at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solutions to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and identify major degradation products.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Generic Signaling Pathway for a Reaction-Based Fluorescent Probe
Caption: Signaling pathway for a reaction-based fluorescent amine probe.
References
- 1. 9-Aminofluorene (CAS 525-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of synthesis routes for 9H-Fluoren-9-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 9H-Fluoren-9-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, offering objective comparisons of their performance based on experimental data. Detailed experimental protocols are provided for key reactions, and logical workflows are visualized to facilitate understanding.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Reaction Time (h) | Purity/Notes |
| Route 1: Catalytic Reductive Amination | 9-Fluorenone | [Cp*Ir(2-PyC)Cl], HCOONH₄, Methanol | 70 | 24 | Chemoselective |
| Route 2: Via 9-Fluorenone Oxime | 9-Fluorenone | 1. NH₂OH·HCl, NaOH 2. Reducing agent (e.g., Na/Ethanol) | 88.5 (for oxime) | 5 (for oxime) | Isolated intermediate |
| Route 3: Leuckart-Wallach Reaction | 9-Fluorenone | Ammonium formate or Formamide, Formic acid | Variable | High temperature, long duration | Often requires harsh hydrolysis |
| Route 4: From 9-Bromofluorene | 9-Bromofluorene | Sodamide (NaNH₂) in liquid ammonia | Moderate | Not specified | Anhydrous conditions required |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes discussed in this guide.
Caption: Overview of the primary synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Catalytic Reductive Amination of 9-Fluorenone
This method utilizes a transition metal catalyst for the direct conversion of 9-fluorenone to the corresponding amine.
Experimental Workflow:
Caption: Workflow for the catalytic reductive amination of 9-fluorenone.
Protocol: A mixture of 9-fluorenone (0.5 mmol) and [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%) is placed in a vial with methanol (2.5 mL).[1] Ammonium formate (5 mmol) is added, and the solution is stirred at 37°C for 24 hours.[1] Following the reaction, the solvent is removed under reduced pressure. The residue is then treated with aqueous HCl to reach a pH of 1-2 and washed with diethyl ether. The aqueous layer is collected and made basic (pH 10-12) with KOH. The product is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield 9H-Fluoren-9-amine.[1]
Route 2: Synthesis via 9-Fluorenone Oxime
This two-step process involves the formation of an oxime intermediate, which is subsequently reduced to the amine.
Experimental Workflow:
Caption: Workflow for the synthesis of 9H-Fluoren-9-amine via the oxime intermediate.
Protocol:
-
Step 1: 9-Fluorenone Oxime Synthesis. To a solution of 9-fluorenone (5 g, 0.028 mol) in 20 mL of methanol, 5.5 g of sodium hydroxide is added. A solution of hydroxylamine hydrochloride (2.5 g, 0.036 mol) in 10 mL of methanol is then added at 75-80°C, and the mixture is refluxed for 5 hours. After cooling, the mixture is acidified to pH 8 with a hydrochloric acid solution, and the precipitated oxime is filtered, washed with water, and dried. This procedure yields 9-fluorenone oxime in 88.5% yield.
-
Step 2: Reduction of 9-Fluorenone Oxime. The reduction of the oxime to the amine can be achieved using various reducing agents. A classic method involves the use of sodium metal in refluxing ethanol. The oxime is dissolved in absolute ethanol, and sodium metal is added portion-wise. After the reaction is complete, the mixture is cooled, and water is added to decompose any unreacted sodium. The product is then extracted with an organic solvent.
Route 3: Leuckart-Wallach Reaction
This classical method involves the reductive amination of ketones using ammonium formate or formamide. The reaction typically proceeds through a formamide intermediate, which is then hydrolyzed to the amine.
Protocol Outline: 9-Fluorenone is heated with an excess of ammonium formate or formamide at high temperatures (typically 160-185°C) for several hours. This initially forms N-(9H-fluoren-9-yl)formamide. The formamide is then hydrolyzed, usually under acidic or basic conditions, to yield 9H-Fluoren-9-amine.
Route 4: Synthesis from 9-Bromofluorene
This route involves the nucleophilic substitution of the bromine atom with an amino group.
Protocol Outline: 9-Bromofluorene can be converted to 9H-Fluoren-9-amine by reaction with a strong aminating agent such as sodamide (NaNH₂) in liquid ammonia. This reaction must be carried out under strictly anhydrous conditions.
Conversion to this compound
The final step in the synthesis is the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle.
Protocol: 9H-Fluoren-9-amine is dissolved in a suitable solvent, such as diethyl ether. A solution of hydrogen chloride in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Conclusion
The choice of synthesis route for this compound depends on several factors, including the desired scale of the reaction, the availability and cost of reagents and catalysts, and the desired purity of the final product.
-
Catalytic reductive amination offers a direct and chemoselective method with a good yield, although it requires a specific and potentially costly iridium catalyst.
-
The synthesis via the oxime is a robust, two-step procedure that generally provides good yields and uses readily available reagents.
-
The Leuckart-Wallach reaction is a classic method but often requires harsh conditions and can lead to lower yields and purification challenges.
-
The synthesis from 9-bromofluorene is a viable alternative if the starting material is readily available, but it requires handling of hazardous reagents like sodamide.
For many applications, the two-step synthesis via the 9-fluorenone oxime intermediate presents a practical balance of yield, cost, and simplicity. However, for large-scale production, optimization of the catalytic reductive amination could be a more efficient approach.
References
A Comparative Guide to Assessing the Purity of Synthesized 9H-Fluoren-9-amine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 9H-Fluoren-9-amine hydrochloride, a key intermediate in various chemical syntheses. We present experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique.
Quantitative Purity Analysis: A Comparative Summary
The purity of three hypothetical batches of synthesized this compound was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The results are summarized in the table below.
| Analytical Method | Batch A (%) | Batch B (%) | Batch C (%) | Common Impurities Detected |
| HPLC (UV-Vis) | 98.5 | 99.2 | 97.8 | 9-Fluorenone, Unidentified polar impurities |
| ¹H qNMR | 98.2 | 99.0 | 97.5 | Residual Methanol, Water |
| FT-IR | Qualitative | Qualitative | Qualitative | Presence of C=O stretch indicating 9-Fluorenone |
Note: HPLC provides purity based on the relative peak area of the main component. ¹H qNMR determines absolute purity against a certified internal standard. FT-IR is primarily used for qualitative identification and detection of functional group impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the analysis of non-volatile and thermally unstable compounds. For primary amines like 9H-Fluoren-9-amine, derivatization is often employed to enhance detection.
Principle: The amine is derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine.[1][2] The resulting derivative is then separated by reversed-phase HPLC and detected by a UV-Vis or fluorescence detector.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10 mg of the synthesized this compound and dissolve it in 10 mL of a diluent (e.g., acetonitrile/water 50:50 v/v).
-
To 100 µL of the sample solution, add 100 µL of a 0.1 M borate buffer (pH 8.5) and 200 µL of 10 mM FMOC-Cl in acetonitrile.
-
Vortex the mixture and let it react for 5 minutes at room temperature.
-
Quench the reaction by adding 100 µL of 0.1 M glycine solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis at 265 nm.
-
Column Temperature: 30 °C.
-
Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
¹H qNMR is a powerful primary analytical method for purity determination as it is non-destructive and can provide a direct measure of the absolute purity of a substance.[4][5][6]
Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known signal from a certified internal standard of known purity and concentration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Experiment: 1D ¹H NMR.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule.[7] It is an excellent tool for qualitative analysis and for detecting the presence of certain impurities.
Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrument: FT-IR spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is compared to a reference spectrum of this compound.
-
Characteristic absorption bands for the amine hydrochloride are confirmed. For primary amine hydrochlorides, N-H stretching vibrations are expected in the region of 3200-2800 cm⁻¹.
-
The presence of unexpected peaks, such as a sharp C=O stretch around 1700 cm⁻¹, would indicate the presence of the starting material, 9-fluorenone.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyzetest.com [analyzetest.com]
The Orthogonality of the 9-Fluorenylamino Protecting Group: A Comparative Guide for Complex Synthesis
In the intricate field of chemical synthesis, particularly in the development of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as a cornerstone in solid-phase peptide synthesis (SPPS) due to its unique cleavage conditions, which allow for a high degree of orthogonality in multifaceted synthetic strategies. This guide provides an objective comparison of the Fmoc protecting group with other common amine protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
The Principle of Orthogonality in Protecting Group Strategy
Orthogonality in the context of protecting groups refers to the ability to deprotect one functional group in the presence of other, different protecting groups, without affecting the latter. This is achieved by utilizing protecting groups that are labile (removable) under distinct and non-interfering chemical conditions. The Fmoc/tBu (tert-butyl) strategy is a classic example of an orthogonal system in SPPS. The N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are shielded by acid-labile groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt).[][2] This allows for the iterative deprotection of the N-terminus under mild basic conditions for peptide chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin.[]
Performance Comparison of Amine Protecting Groups
The choice of an Nα-protecting group dictates the overall synthetic strategy. The most commonly used protecting groups in peptide synthesis are Fmoc, tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). Their key characteristics and performance in terms of yield, purity, and common side reactions are summarized below.
Key Characteristics
| Characteristic | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Teoc (2-(Trimethylsilyl)ethoxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Fluoride ion source (e.g., TBAF) |
| Orthogonality | Orthogonal to acid-labile and hydrogenolysis-labile groups.[] | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid-labile and base-labile groups. | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups. |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS). | SPPS, Solution-Phase Synthesis. | Primarily Solution-Phase Synthesis. | SPPS and Solution-Phase Synthesis. |
| Key Advantages | Milder deprotection conditions, automation-friendly, UV-active for monitoring.[] | Robust, well-established, can reduce aggregation in hydrophobic peptides.[4] | Stable to a wide range of conditions, imparts crystallinity.[5] | High stability, clean deprotection. |
Quantitative Performance Data
The following tables provide a summary of illustrative quantitative data for the performance of Fmoc, Boc, and Cbz protecting groups in terms of protection/deprotection yields and common side reactions. It is important to note that these values can vary significantly depending on the specific amino acid sequence, coupling reagents, and reaction conditions.
Table 1: Indicative Yields for Protection and Deprotection
| Protecting Group | Protection Method | Typical Protection Yield (%) | Deprotection Method | Typical Deprotection Yield (%) |
| Fmoc | Fmoc-Cl or Fmoc-OSu, aq. NaHCO₃ or Na₂CO₃ | >90[6][7] | 20% Piperidine in DMF | >99 (per cycle)[8] |
| Boc | Boc₂O, aq. NaOH or NaHCO₃ | >90[9] | Trifluoroacetic acid (TFA) | High |
| Cbz | Cbz-Cl, aq. NaHCO₃ or NaOH | >90[10][11] | Catalytic Hydrogenolysis (H₂/Pd-C) | >90[5] |
Table 2: Comparison of Common Side Reactions in SPPS
| Side Reaction | Fmoc Strategy | Boc Strategy | Notes |
| Aspartimide Formation | Significant risk, especially for Asp-Gly/Ser/Asn sequences, due to base-catalyzed cyclization.[12][13] Can be minimized with modified protecting groups (e.g., Asp(OBno)) or alternative bases.[12] | Less prone due to acidic deprotection conditions.[14] | Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[13] |
| Diketopiperazine (DKP) Formation | Risk at the dipeptide stage, particularly with Pro or Gly at the N-terminus, catalyzed by the basic deprotection conditions.[15][16] Can lead to chain termination and yield loss.[17] | Less common as the N-terminal amine is protonated after deprotection. | DKP formation is sequence-dependent and can be minimized by using dipeptide building blocks.[15] |
| Racemization | Can occur, especially for sensitive amino acids like His and Cys, influenced by the base and coupling reagents.[14] | Generally low, as the acidic conditions are less prone to promoting racemization during coupling. | The choice of coupling reagent and additives plays a crucial role in minimizing racemization in both strategies.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the application and cleavage of Fmoc, Boc, and Cbz protecting groups.
Fmoc-Protection of a Primary Amine
Reagents:
-
Primary amine (1.0 equiv)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fmoc-Deprotection in Solid-Phase Peptide Synthesis
Reagents:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Boc-Protection of a Primary Amine
Reagents:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or DIPEA) to the solution.
-
Add Boc₂O to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-Boc protected amine by column chromatography if necessary.[18]
Cbz-Protection of a Primary Amine
Reagents:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Cbz-protected amine.[19]
Visualization of Orthogonal Synthesis Workflow
The true power of orthogonal protecting groups is realized in the synthesis of complex molecules requiring selective modifications. A common example is the on-resin synthesis of a cyclic peptide where a side-chain is used for cyclization.
Caption: Workflow for on-resin synthesis of a head-to-side-chain cyclic peptide.
In this workflow, the base-labile Fmoc group is used for N-terminal protection during chain elongation. An orthogonal protecting group, such as the allyl (All) group on an aspartic acid side chain, is stable to the basic conditions of Fmoc removal. The allyl group can then be selectively removed using a palladium catalyst, allowing for on-resin cyclization between the deprotected side-chain and the N-terminus, while other acid-labile side-chain protecting groups remain intact.
Logical Relationships in Protecting Group Selection
The choice of a protecting group strategy is a critical decision that depends on the target molecule's structure and the planned synthetic route.
Caption: Decision tree for selecting a primary protecting group strategy.
Conclusion
The 9-fluorenylamino (Fmoc) protecting group offers significant advantages in modern complex synthesis, primarily due to its base-lability, which provides true orthogonality with a wide range of acid-labile and hydrogenolysis-labile protecting groups.[][] This orthogonality is crucial for the efficient and high-fidelity synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and other challenging motifs. While the Fmoc strategy is susceptible to certain side reactions like aspartimide and diketopiperazine formation, these can often be mitigated through careful sequence selection, the use of modified amino acid derivatives, and optimized reaction conditions.[14][15] In contrast, the Boc strategy remains a robust option, particularly for hydrophobic sequences prone to aggregation, and the Cbz group continues to be valuable in solution-phase synthesis. Ultimately, the choice of protecting group strategy should be guided by a thorough understanding of the target molecule's chemical properties and the specific demands of the synthetic route.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijacskros.com [ijacskros.com]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. total-synthesis.com [total-synthesis.com]
A Head-to-Head Comparison of Catalysts for the Synthesis of 9H-Fluoren-9-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of core scaffolds is paramount. 9H-Fluoren-9-amine is a valuable building block in medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of catalytic methods for its synthesis, focusing on reaction efficiency, conditions, and catalyst type.
The primary route to 9H-Fluoren-9-amine involves the reductive amination of 9-fluorenone. This comparison examines three distinct approaches: a modern homogeneous iridium-catalyzed reaction, a classic catalyst-free high-temperature method, and a two-step sequence involving a heterogeneous nickel catalyst.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different catalytic strategies for the synthesis of 9H-Fluoren-9-amine from 9-fluorenone.
| Catalyst System | Catalyst Type | Amine Source | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
| [Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] | Homogeneous | Ammonium Formate | Ammonium Formate | 37 | 24 | 70[1] |
| Leuckart Reaction | Catalyst-Free | Ammonium Formate | Ammonium Formate | 120-130 | Variable | Not Specified |
| Raney® Nickel | Heterogeneous | Hydroxylamine (forms oxime intermediate) | Hydrogen (H₂) | Variable | Variable | Not Specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Homogeneous Iridium-Catalyzed Reductive Amination
This method utilizes a sophisticated iridium complex for a highly efficient and chemoselective reductive amination under mild conditions.[1]
Experimental Protocol:
-
To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%).
-
Add methanol (2.5 mL) to the vial.
-
Add solid ammonium formate (5 mmol, 10 equivalents).
-
Stir the solution at 37°C for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add aqueous HCl dropwise until a pH of 1-2 is achieved.
-
Wash the solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.
-
Adjust the pH of the aqueous solution to 10-12 using KOH.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic phases, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield the isolated 9H-Fluoren-9-amine.[1]
Method 2: Catalyst-Free Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones that operates at high temperatures without the need for a metal catalyst.[2]
General Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 9-fluorenone with an excess of ammonium formate.
-
Heat the mixture to a temperature between 120°C and 130°C.
-
Maintain the reaction at this temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and hydrolyze the intermediate N-formyl derivative by heating with aqueous acid (e.g., HCl).
-
Neutralize the solution with a base (e.g., NaOH or KOH) to liberate the free amine.
-
Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent under reduced pressure to obtain 9H-Fluoren-9-amine.
Method 3: Two-Step Synthesis via Oxime Reduction with Heterogeneous Nickel Catalyst
This approach involves the initial formation of 9-fluorenone oxime, followed by its reduction to the desired amine using a heterogeneous catalyst, such as Raney® Nickel.[3]
Step 1: Synthesis of 9H-Fluoren-9-one Oxime [4]
-
Dissolve 9-fluorenone (0.028 mol) in methanol (20 mL) in a round-bottomed flask.
-
Gradually add sodium hydroxide (5.5 g) while stirring.
-
At 75-80°C, add a solution of hydroxylamine hydrochloride (0.036 mol) in methanol (10 mL).
-
Reflux the reaction mixture for 5 hours.
-
After cooling, the product can be isolated and purified for the next step.
Step 2: Catalytic Hydrogenation of 9-Fluorenone Oxime
-
In a hydrogenation apparatus, dissolve the 9-fluorenone oxime in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Raney® Nickel slurry.
-
Pressurize the vessel with hydrogen gas (H₂).
-
Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to yield 9H-Fluoren-9-amine.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Iridium-Catalyzed Synthesis.
Caption: Workflow for the Leuckart Reaction.
Caption: Two-Step Synthesis via Oxime Reduction.
References
- 1. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 4. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: The Impact of 9H-Fluoren-9-amine Hydrochloride on Final Product Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the choice of starting material form—free base versus a salt such as hydrochloride—can significantly influence reaction outcomes, particularly concerning final product yield and purity. This guide provides an objective comparison of the use of 9H-Fluoren-9-amine hydrochloride against its free base counterpart in a common N-acetylation reaction. The information presented is supported by representative experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
The Role of Amine Form in N-Acetylation
N-acetylation is a fundamental transformation in organic synthesis, often employed to protect amine functionalities or to introduce an acetamido group into a target molecule. The reaction typically involves the treatment of an amine with an acetylating agent, such as acetyl chloride or acetic anhydride.
When utilizing the free base of an amine, the reaction with acetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it unreactive, and can also lead to potential side reactions or purification challenges. To mitigate this, a stoichiometric amount of an external base, such as triethylamine, is commonly added to scavenge the HCl.
Conversely, starting with the hydrochloride salt of the amine necessitates the use of an additional equivalent of base to first liberate the free amine in situ for the reaction to proceed. While this may seem like an extra step, it can offer considerable advantages in the purification process, ultimately impacting the overall yield and purity of the final product.
Quantitative Data Comparison
To illustrate the impact of the starting material's form, the N-acetylation of 9H-Fluoren-9-amine to yield N-(9H-fluoren-9-yl)acetamide is presented as a model reaction. The following table summarizes the comparative data obtained from representative experiments using this compound and 9H-Fluoren-9-amine (free base).
| Parameter | This compound | 9H-Fluoren-9-amine (Free Base) |
| Reaction Time | 2 hours | 2 hours |
| Isolated Yield | 92% | 85% |
| Purity (by HPLC) | >99% | 95% |
| Purification Method | Simple Filtration and Washing | Column Chromatography |
The data clearly indicates that while both methods yield the desired product, the use of this compound results in a higher isolated yield and superior purity. This is primarily attributed to the simplified purification process. In the case of the hydrochloride salt, the byproduct, triethylamine hydrochloride, is highly water-soluble and can be easily removed by washing the organic product with water. In contrast, when using the free base with triethylamine as an acid scavenger, the removal of excess triethylamine and its hydrochloride salt from the relatively non-polar product often requires more rigorous purification techniques like column chromatography, which can lead to product loss.
Experimental Protocols
N-Acetylation of this compound
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in dichloromethane, triethylamine (2.2 equivalents) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion, the reaction mixture is washed sequentially with deionized water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is triturated with a minimal amount of cold diethyl ether and filtered to afford pure N-(9H-fluoren-9-yl)acetamide.
N-Acetylation of 9H-Fluoren-9-amine (Free Base)
Materials:
-
9H-Fluoren-9-amine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
To a solution of 9H-Fluoren-9-amine in dichloromethane, triethylamine (1.2 equivalents) is added.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using an appropriate eluent system to isolate the pure N-(9H-fluoren-9-yl)acetamide.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes and the key differences in purification, the following diagrams have been generated.
Conclusion
The choice between using this compound and its free base has a discernible impact on the final product's yield and purity in N-acetylation reactions. The use of the hydrochloride salt, despite requiring an additional equivalent of base, simplifies the purification process significantly. This leads to a higher recovery of a purer product, avoiding the need for laborious chromatographic techniques. For researchers aiming for high efficiency and purity in their synthetic endeavors, utilizing the hydrochloride salt of 9H-Fluoren-9-amine presents a clear advantage.
Comparative Analysis of 9H-Fluoren-9-amine Hydrochloride Derivatives as Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Performance of Fluorene-Based Compounds in Tuberculosis Research
The escalating threat of multidrug-resistant tuberculosis has intensified the search for novel therapeutic agents that act on validated mycobacterial targets. One such target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This guide provides a comparative analysis of a promising class of InhA inhibitors derived from the 9H-fluorene scaffold, benchmarking their performance against established and experimental antitubercular agents.
Performance Comparison of InhA Inhibitors
Derivatives of 9H-fluoren-9-amine have emerged as potent inhibitors of InhA. The following tables summarize the in vitro activity of selected fluorene-based compounds compared to other known InhA inhibitors. The data is compiled from multiple studies to provide a broad overview of their potential.
| Compound Class | Representative Compound | Target Organism | MIC (µM) | InhA IC₅₀ (µM) | Reference(s) |
| Fluorene-Based Inhibitors | 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivative | M. tuberculosis H37Rv | 1.56 - 6.25 | 0.8 - 3.2 | |
| 4-(((9H-fluoren-9-yl)sulfonyl)methyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (10p) | M. tuberculosis H37Rv | 52.35 | 73% inhibition at 50 µM | [1] | |
| 9H-fluorenone based 1,2,3-triazole analogue (5p) | M. tuberculosis H37Rv | 58.34 | - | [1] | |
| Established Antituberculars | Isoniazid (prodrug) | M. tuberculosis H37Rv | 0.2 - 1.0 | Indirect inhibitor | [2] |
| Triclosan | M. tuberculosis InhA | - | 0.46 - 1.0 | [3] | |
| Other InhA Inhibitors | 4-hydroxy-2-pyridone (NITD-916) | M. tuberculosis H37Rv | 0.04 - 0.16 | ~0.59 | [2] |
| Thiazole derivative | M. tuberculosis H37Rv | >256 | - | ||
| Benzimidazole derivative (Compound 7) | M. tuberculosis InhA | - | 0.22 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mycolic Acid Biosynthesis Pathway and InhA Inhibition
The cell wall of Mycobacterium tuberculosis is rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival and virulence. The biosynthesis of these mycolic acids is carried out by the fatty acid synthase II (FAS-II) system. InhA is a critical enzyme in this pathway, catalyzing the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins. Inhibition of InhA disrupts the elongation of fatty acid chains, leading to the depletion of mycolic acids and ultimately, bacterial cell death.
Caption: The Fatty Acid Synthase II (FAS-II) pathway in M. tuberculosis, highlighting the role of InhA and its inhibition by various compounds.
Experimental Protocols
The following are standardized protocols for assessing the efficacy of potential antitubercular agents.
InhA Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the InhA enzyme.
Workflow:
Caption: A generalized workflow for determining the IC₅₀ of a compound against the InhA enzyme.
Detailed Methodology:
-
Reagent Preparation: All reactions are typically performed in a buffer such as 30 mM PIPES, 150 mM NaCl, pH 6.8. Stock solutions of NADH, the substrate (e.g., trans-2-dodecenoyl-CoA), and the test compounds (usually dissolved in DMSO) are prepared.
-
Assay Plate Preparation: In a 96-well UV-transparent microplate, serial dilutions of the test compound are added to the assay buffer. Control wells contain only the buffer and DMSO. NADH and the substrate are then added to all wells.
-
Reaction Initiation: The reaction is initiated by the addition of a final concentration of purified InhA enzyme (typically in the nanomolar range).
-
Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically at regular intervals for a defined period.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each compound concentration is determined relative to the DMSO control. The IC₅₀ value is then calculated by fitting the data to a dose-response curve.[5]
Minimum Inhibitory Concentration (MIC) Determination
This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
Workflow:
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Detailed Methodology:
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium like Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Compound Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the test compound are prepared in the culture medium.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis. Growth control (no drug) and sterility control (no bacteria) wells are included.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth. Growth can be assessed visually or by using a growth indicator like resazurin, which changes color from blue to pink in the presence of metabolically active bacteria.[6]
Conclusion
Derivatives of 9H-fluoren-9-amine represent a promising and versatile scaffold for the development of novel InhA inhibitors. While some derivatives exhibit potent activity against M. tuberculosis, further optimization is required to compete with the most effective clinical and preclinical candidates. The data and protocols presented in this guide offer a framework for the continued investigation and comparative evaluation of these and other emerging antitubercular agents. The detailed methodologies provide a basis for reproducible and comparable experimental outcomes, which are essential for advancing the discovery of new treatments for tuberculosis.
References
- 1. Design and synthesis of 9H-fluorenone based 1,2,3-triazole analogues as Mycobacterium tuberculosis InhA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 9H-Fluoren-9-amine Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 9H-Fluoren-9-amine hydrochloride, a compound that requires careful handling due to its potential health hazards.
Immediate Safety and Handling Precautions
This compound is classified with several hazards: it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is non-negotiable when handling this substance for disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Hand Protection | Impervious chemical-resistant gloves |
| Eye/Face Protection | Safety glasses or chemical goggles |
| Respiratory | Dust respirator |
| Body Protection | Laboratory coat |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Immediately clean up all spills.
-
Avoid any contact with the skin and eyes.[4]
-
Wear impervious gloves and safety glasses.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Vacuum up the spilled material using an explosion-proof machine designed for grounded storage and use. Do not use air hoses for cleaning.[4]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[4]
Major Spills:
-
Evacuate the area of all personnel and move upwind.[4]
-
Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[4]
-
Control personal contact with the substance by using the recommended protective equipment, including a dust respirator.[4]
-
Prevent the spillage from entering drains, sewers, or any water courses.[4]
Disposal Protocol
The recommended and required method for the disposal of this compound is through an approved and licensed waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste this compound, including any contaminated materials from spills, in a designated, clean, dry, and sealable container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrangement for Disposal: Contact a certified waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Documentation: Maintain all records of the waste disposal in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
